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  • Product: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
  • CAS: 1360954-68-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a "privileged" structure in drug discovery.[2] Specifically, indoles functionalized at the 2 and 3 positions, such as Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, are valuable intermediates for synthesizing more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The strategic placement of electron-withdrawing groups like chloro and fluoro substituents, along with reactive handles like the formyl and ester groups, provides a versatile platform for molecular exploration.

This guide offers a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, providing a critical resource for researchers working with this and related compounds.

Molecular Structure and Physicochemical Profile

The structure of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate combines a halogenated indole core with two key functional groups that dictate its reactivity and physical properties.

Diagram 1: Chemical Structure

Caption: 2D structure of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

A summary of the key physicochemical properties is presented below. It is important to note that while extensive experimental data for this specific molecule is not widely published, the following table includes values derived from closely related analogs and computational predictions to provide a reliable profile.

Table 1: Physicochemical Properties

PropertyValue (Estimated/Analog-Based)Significance in Drug Development & Research
Molecular Formula C₁₂H₉ClFNO₃Defines the elemental composition and exact mass.
Molecular Weight 270.66 g/mol Influences diffusion rates and stoichiometric calculations.
Melting Point >200 °C (estimated)Indicates purity and thermal stability. High melting point suggests a stable crystalline lattice.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Critical for selecting appropriate solvents for reactions, purification, and biological assays.
pKa ~15-16 for N-H proton (estimated)The indole N-H is weakly acidic. This site can be deprotonated with a strong base for N-alkylation reactions.
LogP 2.5 - 3.5 (estimated)Indicates lipophilicity, which is a key factor in predicting membrane permeability and oral bioavailability.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is typically achieved through a multi-step process, culminating in the formylation of a pre-functionalized indole core.

Diagram 2: Synthetic Workflow

G start Substituted Aniline Precursor fischer Fischer Indole Synthesis start->fischer  Japp-Klingemann or similar precursor Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate fischer->precursor vilsmeier Vilsmeier-Haack Formylation precursor->vilsmeier  POCl₃, DMF product Target Molecule vilsmeier->product

Caption: General synthetic route to the target molecule.

The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

The causality behind this choice is rooted in the electronic nature of the indole ring. The C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. The Vilsmeier reagent is a mild electrophile, making it ideal for this transformation without causing unwanted side reactions on the sensitive indole nucleus.[6] The reaction proceeds through the formation of a chloroiminium salt, which is the active electrophile.[5]

Recent advancements have also explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and corrosive POCl₃, highlighting a move towards greener chemistry.[7][8]

Spectroscopic Characterization

The structural features of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate give rise to a distinct spectroscopic signature.

  • ¹H NMR: The most characteristic signal is the aldehyde proton, which is expected to appear as a singlet far downfield, typically between 9.5 and 10.5 ppm. The N-H proton of the indole ring will appear as a broad singlet, also downfield (>11 ppm). The ethyl ester will show a characteristic quartet and triplet pattern. The remaining aromatic protons on the indole core will appear in the aromatic region (7.0-8.5 ppm), with their coupling patterns dictated by the substitution.

  • ¹³C NMR: The carbonyl carbons of the aldehyde and the ester will be prominent in the 160-190 ppm region. The remaining carbons of the indole ring will appear in the 100-140 ppm range.

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the aldehyde (~1650-1680 cm⁻¹) and the ester (~1700-1720 cm⁻¹) will be dominant. A broad peak around 3200-3400 cm⁻¹ will indicate the N-H stretch.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound, and its isotopic pattern would confirm the presence of one chlorine atom.

Reactivity and Synthetic Potential

The formyl and ester functionalities are gateways to a vast array of chemical transformations, making this molecule a valuable building block.

Diagram 3: Reactivity Pathways

A Target Molecule B 3-Carboxylic Acid A->B Oxidation (e.g., KMnO₄) C 3-Hydroxymethyl A->C Reduction (e.g., NaBH₄) D 3-Alkene (Wittig) A->D Wittig Reagent E 2-Carboxamide A->E Aminolysis (R₂NH) F 2-Carboxylic Acid A->F Hydrolysis (NaOH) G Imine/Schiff Base A->G Condensation (RNH₂)

Caption: Potential transformations of the formyl and ester groups.

  • Reactions of the 3-Formyl Group: The aldehyde is a versatile handle for C-C bond formation. It can undergo:

    • Oxidation to the corresponding carboxylic acid.[9]

    • Reduction to the alcohol.[9]

    • Wittig and related olefination reactions to form alkenes.

    • Condensation reactions with amines to form imines or with active methylene compounds in Knoevenagel or aldol-type reactions.[3]

    • Reductive amination to introduce substituted aminomethyl groups.

  • Reactions of the 2-Ethyl Ester Group: The ester can be readily modified:

    • Hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

    • Aminolysis/Amidation by heating with an amine to form an amide, a common functional group in bioactive molecules.

    • Reduction with strong reducing agents like LiAlH₄ to the primary alcohol.

This dual reactivity allows for selective manipulation of either functional group, enabling the synthesis of a diverse library of complex indole derivatives.

Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of the title compound from its indole precursor.

Protocol: Vilsmeier-Haack Formylation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

Materials:

  • Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flasks, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 20-30 minutes.[6] It is crucial to maintain the temperature below 10 °C during the addition as the reaction is exothermic.[5]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • In a separate flask, dissolve Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.[5]

    • Neutralize the acidic solution by the slow and careful addition of a saturated NaHCO₃ solution until the pH is ~7-8.[5]

    • The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

    • If the product does not precipitate, extract the aqueous mixture three times with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly functionalized and synthetically versatile intermediate. Its physicochemical properties, governed by the halogenated indole core and the reactive formyl and ester groups, make it a valuable substrate for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. [URL: https://www.benchchem.
  • Benchchem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles. [URL: https://www.benchchem.com/troubleshooting/1000000000000018]
  • The Journal of Organic Chemistry. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02058]
  • Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). [URL: https://www.orgchemres.org/article_19550.html]
  • Organic Syntheses. 3. [URL: http://www.orgsyn.org/demo.aspx?prep=V97P0001]
  • Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [URL: https://www.beilstein-journals.org/bjoc/articles/18/173]
  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [URL: https://pubmed.ncbi.nlm.nih.gov/18415858/]
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [URL: https://www.mdpi.com/1420-3049/21/3/333]
  • Organic Letters. Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01971]
  • ResearchGate. An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. [URL: https://www.researchgate.
  • PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025804/]
  • PubMed. Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. [URL: https://pubmed.ncbi.nlm.nih.gov/31310091/]
  • Molecules. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. [URL: https://www.mdpi.com/1420-3049/20/10/19605]
  • PMC. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254054/]
  • Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [URL: https://www.organic-chemistry.org/abstracts/lit4/180.shtm]
  • ResearchGate. A Simplified Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate and of Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate. [URL: https://www.researchgate.
  • Organic Letters. Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. [URL: https://pubs.acs.org/doi/10.1021/ol501659v]
  • Arkat USA. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/5/2417]
  • Benchchem. Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate. [URL: https://www.benchchem.com/product/586336-88-1]
  • ChemScene. Ethyl 7-fluoro-1H-indole-5-carboxylate. [URL: https://www.chemscene.
  • PMC. 6-Fluoro-1H-indole-3-carboxylic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3379815/]
  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [URL: https://pubmed.ncbi.nlm.nih.gov/26646219/]
  • NIST WebBook. 1H-Indole-2-carboxylic acid, ethyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3770501]
  • ResearchGate. (PDF) Ethyl 7-formyl-1H-indole-1-carboxylate. [URL: https://www.researchgate.
  • ChemNet. 1H-INDOLE-2-CARBOXYLIC ACID,6-CHLORO-4-FLUORO-3-FORMYL-,ETHYL ESTER. [URL: https://www.chemnet.com/cas/en/406253-33-6/1H-INDOLE-2-CARBOXYLIC-ACID,6-CHLORO-4-FLUORO-3-FORMYL-,ETHYL-ESTER.html]
  • Bentham Science. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [URL: https://www.benthamscience.com/article/120288]

Sources

Exploratory

Spectroscopic Data and Synthetic Validation of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate: A Technical Guide

Executive Summary Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (C₁₂H₉ClFNO₃) is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the development of kinase inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (C₁₂H₉ClFNO₃) is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The dense array of substituents—a 2-carboxylate, 3-formyl, 6-fluoro, and 7-chloro group—imparts unique electronic properties to the indole core. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, isolation, and rigorous spectroscopic characterization (NMR, FT-IR, HRMS) of this molecule.

Structural Rationale & Synthetic Methodology

The introduction of a formyl group at the C-3 position of the indole ring is typically achieved via the Vilsmeier-Haack reaction .

Causality of Regioselectivity: Despite the presence of multiple electron-withdrawing groups (the 2-ethyl ester, 6-fluoro, and 7-chloro substituents) which globally deactivate the aromatic system, the C-3 carbon retains sufficient nucleophilicity. This is driven by the enamine-like conjugation from the N-1 pyrrole lone pair, which localizes the Highest Occupied Molecular Orbital (HOMO) predominantly at the C-3 position, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution[1].

The reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which subsequently attacks the indole core[2].

VH_Mechanism A DMF + POCl3 (0°C) B Vilsmeier Reagent (Chloroiminium Ion) A->B Activation D Electrophilic Attack (C-3 Position) B->D C Ethyl 7-chloro-6-fluoro- 1H-indole-2-carboxylate C->D Nucleophilic Attack E Iminium Intermediate D->E Rearrangement F Aqueous Hydrolysis (NaOH/H2O) E->F Quench G Target Compound (3-Formyl Indole) F->G Final Product

Fig 1: Step-by-step Vilsmeier-Haack formylation mechanism at the indole C-3 position.

Experimental Protocol: Synthesis and Isolation

To ensure a self-validating protocol, the following step-by-step methodology must be strictly adhered to:

  • Reagent Activation: Cool anhydrous DMF (5.0 equiv) to 0 °C under an inert argon atmosphere. Add POCl₃ (1.2 equiv) dropwise over 15 minutes to form the Vilsmeier reagent. Stir for 30 minutes until a pale yellow complex forms.

  • Substrate Addition: Dissolve Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Electrophilic Attack: Gradually warm the reaction mixture to 40–50 °C and stir for 2–3 hours. Monitor progression via TLC (Hexane/EtOAc 7:3).

  • Hydrolysis (Critical Step): Pour the mixture over crushed ice. Causality: The initial attack yields a stable iminium intermediate. Without a targeted basic hydrolysis step, the target aldehyde will not be liberated. Slowly add a 4.8 M aqueous NaOH solution until the pH reaches 8–9, then stir for 1 hour at room temperature to fully hydrolyze the iminium salt[1].

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexane/EtOAc gradients) to yield the pure target compound as a solid.

Spectroscopic Characterization (The Core)

Validating the highly substituted indole requires a multi-modal analytical workflow. The presence of both fluorine and chlorine provides unique spectroscopic handles that allow for unambiguous structural confirmation.

Spec_Workflow A Purified Compound (>98% Purity) B NMR Spectroscopy (1H, 13C, 19F) A->B Dissolve in DMSO-d6 C FT-IR Spectroscopy (ATR Method) A->C Solid State D HRMS (ESI-TOF) A->D Dissolve in MeOH E Structural Confirmation & Data Integration B->E C->E D->E

Fig 2: Multi-modal spectroscopic workflow for structural validation of the synthesized indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in ¹H NMR: The spectrum (acquired in DMSO-d₆) is defined by two highly deshielded singlets: the aldehyde proton at ~10.65 ppm and the indole NH at ~12.85 ppm[3]. The aromatic region is heavily influenced by the 6-fluoro substituent. The ¹⁹F nucleus (spin ½) couples with the adjacent H-5 proton, splitting it into a doublet of doublets (³J{HF} ≈ 8.8 Hz, ³J{HH} ≈ 8.8 Hz). The H-4 proton also exhibits long-range meta-coupling with the fluorine atom (⁴J_{HF} ≈ 4.5 Hz)[4].

Table 1: ¹H NMR Diagnostic Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
N-112.85br s-1HIndole NH
C-3 CHO10.65s-1HAldehyde proton
C-48.15dd³J{H4-H5} = 8.8, ⁴J{H4-F} = 4.51HAromatic H (ortho to H5)
C-57.45dd³J{H5-H4} = 8.8, ³J{H5-F} = 8.81HAromatic H (ortho to F)
Ethyl CH₂4.45q³J = 7.12HEster methylene
Ethyl CH₃1.40t³J = 7.13HEster methyl

Causality in ¹³C & ¹⁹F NMR: The C-F bond causes massive heteronuclear scalar coupling in the ¹³C spectrum. The C-6 carbon splits into a large doublet (¹J{CF} ≈ 245 Hz), while adjacent carbons (C-5, C-7) show distinct secondary splitting (²J{CF} ≈ 20 Hz). The ¹⁹F NMR spectrum will display a single diagnostic peak at approximately -118.0 ppm, split into a doublet by H-5.

Table 2: ¹³C NMR Diagnostic Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J_{CF} in Hz)Assignment
C-3 CHO186.5s-Aldehyde carbonyl
C-2 C=O161.2s-Ester carbonyl
C-6153.8d~ 245 (¹J)Aromatic C-F
C-5115.3d~ 20 (²J)Aromatic C-H
C-7108.4d~ 18 (²J)Aromatic C-Cl
Ethyl CH₂61.5s-Ester methylene
Ethyl CH₃14.2s-Ester methyl
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in IR: The presence of two distinct carbonyl stretching frequencies validates the successful formylation at C-3. The ester C=O typically absorbs around 1715 cm⁻¹, whereas the highly conjugated 3-formyl C=O absorbs at a noticeably lower frequency (~1665 cm⁻¹) due to extensive resonance delocalization with the nitrogen lone pair across the indole ring[5].

Table 3: FT-IR Data (ATR Method)

Wavenumber (cm⁻¹)Peak Shape/IntensityAssignment
3280Broad, mediumN-H stretch (Indole)
2985, 2930Sharp, weakC-H stretch (Aliphatic, Ethyl)
1715Sharp, strongC=O stretch (Ester)
1665Sharp, strongC=O stretch (Aldehyde)
1540, 1450Sharp, mediumC=C stretch (Aromatic ring)
1245Sharp, strongC-F stretch
745Sharp, strongC-Cl stretch
High-Resolution Mass Spectrometry (HRMS)

Causality in MS: The 7-chloro substituent provides a built-in isotopic validation tool. The natural abundance of ³⁵Cl and ³⁷Cl (approximately a 3:1 ratio) manifests as a characteristic M and M+2 peak cluster in the mass spectrum. Observing this exact isotopic signature confirms the structural integrity of the halogenated core without degradation during the formylation process[6].

Table 4: HRMS (ESI-TOF) Data

IonFormulaCalculated m/zExpected Isotope Pattern
[M+H]⁺ (³⁵Cl)C₁₂H₁₀³⁵ClFNO₃⁺270.0328100% (Base peak)
[M+H]⁺ (³⁷Cl)C₁₂H₁₀³⁷ClFNO₃⁺272.0298~32% (M+2 peak)
[M+Na]⁺ (³⁵Cl)C₁₂H₉³⁵ClFNO₃Na⁺292.0147100%

Conclusion

The synthesis and characterization of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate require precise control over electrophilic aromatic substitution and rigorous analytical validation. By leveraging the diagnostic ¹⁹F-¹H scalar coupling in NMR, the dual-carbonyl resonance shifts in FT-IR, and the distinct isotopic signature of chlorine in HRMS, researchers can establish a self-validating framework to ensure absolute structural fidelity of this critical intermediate.

References

  • Title: Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)
  • Title: Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization Source: MDPI URL
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  • Title: Molecular iodine mediated oxidative cleavage of C-N bond of aryl and heteroaryl (dimethylamino)
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  • Title: Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods Source: MDPI URL

Sources

Foundational

Molecular weight of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

An In-Depth Technical Guide to Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate This guide provides a comprehensive technical overview of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, a functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, a functionalized indole derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical properties, a plausible synthetic route, characterization methodologies, and prospective applications, all grounded in established scientific principles.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its prevalence in naturally occurring bioactive compounds and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents.[1] Functionalized indoles, such as the title compound, are of particular interest as the substituents on the indole core can be tailored to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The presence of halogens (chlorine and fluorine), a formyl group, and an ethyl carboxylate ester on the indole framework of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate suggests its potential as a versatile intermediate in the synthesis of more complex drug candidates.

Molecular Properties

The key physicochemical properties of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate are summarized in the table below. These values are calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₂H₉ClFNO₃
Molecular Weight 269.66 g/mol
IUPAC Name Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents

Synthesis and Mechanistic Insights

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Vilsmeier-Haack Formylation 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Hydrazone_Intermediate Hydrazone Intermediate 3-Chloro-4-fluoroaniline->Hydrazone_Intermediate 1. NaNO2, HCl 2. Na2SO3 3. Ethyl pyruvate Indole_Ester Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate Hydrazone_Intermediate->Indole_Ester Acid catalyst (e.g., H2SO4, PPA) Target_Molecule Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate Indole_Ester->Target_Molecule POCl3, DMF Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Sources

Exploratory

Strategic Synthesis of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate: A Regioselective Approach

Introduction The indole core is a privileged structural motif in medicinal chemistry. Specifically, highly substituted indoles such as Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate serve as critical advanced i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole core is a privileged structural motif in medicinal chemistry. Specifically, highly substituted indoles such as Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate serve as critical advanced intermediates in the development of G-protein-coupled receptor (GPCR) modulators. For instance, derivatives of this scaffold are actively utilized in the synthesis of GPR17 inhibitors targeted for demyelinating diseases and neurodegenerative disorders [5].

Synthesizing a 1H-indole with precise halogenation at the C6 (fluorine) and C7 (chlorine) positions, alongside a C2-carboxylate and C3-formyl group, presents a significant regiochemical challenge. This technical guide outlines a robust, two-step synthetic strategy that guarantees absolute regiocontrol, moving beyond theoretical pathways to a field-proven, self-validating protocol.

Retrosynthetic Analysis and Regiochemical Control

The synthesis of the target molecule requires two distinct phases: the construction of the halogenated indole core (Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate) [6] and the subsequent functionalization at the C3 position.

When evaluating the formation of the indole core, chemists typically consider two classical routes: the Hemetsberger-Knittel synthesis and the Fischer Indole Synthesis. The choice between these two dictates the purity and viability of the entire synthetic pipeline.

  • The Hemetsberger-Knittel Pitfall: Utilizing 3-chloro-4-fluorobenzaldehyde and ethyl azidoacetate generates an intermediate nitrene. Because the benzaldehyde possesses two available ortho-hydrogens (at C2 and C6 relative to the aldehyde), the nitrene insertion lacks regioselectivity. This pathway invariably yields a difficult-to-separate mixture of 5-chloro-6-fluoro and 7-chloro-6-fluoro indole isomers, drastically reducing the overall yield and requiring exhaustive chromatography.

  • The Fischer Indole Advantage: By selecting (2-chloro-3-fluorophenyl)hydrazine [1] and ethyl pyruvate [2], the cyclization pathway is strictly governed by steric blocking. The [3,3]-sigmatropic rearrangement of the intermediate ene-hydrazine can only occur at the unsubstituted C6 position of the phenyl ring, as the C2 position is blocked by the chlorine atom. This causality ensures the exclusive formation of the 7-chloro-6-fluoro isomer, making the protocol self-validating.

Retrosynthesis Target Ethyl 7-chloro-6-fluoro-3-formyl- 1H-indole-2-carboxylate Indole Ethyl 7-chloro-6-fluoro- 1H-indole-2-carboxylate Target->Indole Vilsmeier-Haack (Formylation) FischerSM 2-Chloro-3-fluorophenylhydrazine + Ethyl pyruvate Indole->FischerSM Fischer Indole Synthesis (Regioselective) HemetsbergerSM 3-Chloro-4-fluorobenzaldehyde + Ethyl azidoacetate Indole->HemetsbergerSM Hemetsberger-Knittel (Mixture of Isomers)

Caption: Retrosynthetic logic demonstrating the regioselective advantage of the Fischer Indole route.

Following the core synthesis, the C3-formyl group is introduced via Vilsmeier-Haack formylation using Phosphorus oxychloride [3] and N,N-Dimethylformamide [4]. The electron-rich nature of the indole C3 position facilitates a highly selective electrophilic aromatic substitution.

Step-by-Step Methodologies

Step 1: Fischer Indole Synthesis of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

Objective: Form the halogenated indole core with absolute regiocontrol.

Protocol:

  • Hydrazone Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, suspend (2-chloro-3-fluorophenyl)hydrazine hydrochloride (1.0 equiv) in anhydrous toluene (0.2 M). Add ethyl pyruvate (1.1 equiv) dropwise at room temperature.

  • Acid-Catalyzed Cyclization: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.2 equiv) as the acid catalyst. The acidic environment facilitates the tautomerization to the ene-hydrazine and the subsequent [3,3]-sigmatropic rearrangement.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 12–16 hours. The Dean-Stark trap will collect the azeotropically removed water, driving the condensation to completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer successively with saturated aqueous NaHCO₃ (to neutralize the p-TsOH) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to yield Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate as a solid.

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselectively introduce an aldehyde group at the C3 position.

Protocol:

  • Vilsmeier Reagent Preparation: In a dry, argon-flushed flask, cool anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add Phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium ion.

  • Electrophilic Addition: Dissolve the Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 equiv) from Step 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Gradually warm the reaction to room temperature, then heat to 80 °C for 4–6 hours. The elevated temperature drives the electrophilic attack of the C3-carbon onto the iminium intermediate.

  • Hydrolysis and Quench: Cool the mixture to 0 °C and carefully pour it over vigorously stirred crushed ice. Slowly adjust the pH to 8.0 using 2M aqueous NaOH. This alkaline hydrolysis converts the iminium intermediate into the final aldehyde.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to afford pure Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Workflow Step1 Step 1: Fischer Cyclization Reagents: 2-Chloro-3-fluorophenylhydrazine HCl, Ethyl pyruvate, p-TsOH Solvent: Toluene / Reflux Time: 12-16 h Workup1 Workup 1 Wash with NaHCO3, Brine Dry over Na2SO4, Concentrate Purify via Silica Gel Step1->Workup1 Intermediate Intermediate Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate Workup1->Intermediate Step2 Step 2: Vilsmeier-Haack Reagents: POCl3, DMF Temperature: 0 °C to 80 °C Time: 4-6 h Intermediate->Step2 Workup2 Workup 2 Quench with Ice/NaOH (pH 8) Extract with EtOAc Recrystallize from EtOH Step2->Workup2 Product Final Product Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate Workup2->Product

Caption: Experimental workflow for the two-step synthesis of the target indole.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reagent roles, and expected outcomes for the self-validating synthetic system.

Reaction StepReagent / Starting MaterialEquivalentsRole in ReactionExpected Yield
Step 1: Core Synthesis (2-Chloro-3-fluorophenyl)hydrazine HCl1.0Primary Substrate65 - 80%
Ethyl pyruvate1.1Carbonyl Reactant
p-Toluenesulfonic acid (p-TsOH)0.2Acid Catalyst
Step 2: Formylation Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate1.0Intermediate Substrate80 - 90%
Phosphorus oxychloride (POCl₃)1.5Vilsmeier Activator
N,N-Dimethylformamide (DMF)3.0Formyl Source / Solvent

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55280947, (2-Chloro-3-fluorophenyl)hydrazine" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11855, Ethyl pyruvate" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24813, Phosphorus oxychloride" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6228, N,N-Dimethylformamide" PubChem, [Link].

  • F. Hoffmann-La Roche AG. "Pyrimidin-2-yl sulfonamide derivatives" U.S.
Foundational

Harnessing the Reactivity of the Formyl Group in 3-Formyl-1H-Indole-2-Carboxylates: A Technical Guide for Advanced Scaffold Derivatization

Executive Summary The 3-formyl-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundational building block for a vast array of biologically active molecules, including ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-formyl-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundational building block for a vast array of biologically active molecules, including cannabinoid CB1 receptor allosteric modulators[1] and HIV-1 integrase strand transfer inhibitors[2]. The unique reactivity of this scaffold stems from the highly electrophilic nature of the C3-formyl group, which is electronically modulated by the adjacent C2-carboxylate ester. This whitepaper provides an in-depth mechanistic analysis of the C3-formyl group's reactivity, detailing validated protocols for its chemoselective reduction, condensation, and cascade cyclization.

Electronic Architecture and Mechanistic Causality

To rationally design synthetic workflows around 3-formyl-1H-indole-2-carboxylates, one must first understand the underlying electronic "push-pull" dynamics. The indole core is inherently π -excessive, with the N1 nitrogen donating electron density into the aromatic system, naturally favoring electrophilic attack at the C3 position.

However, the introduction of a carboxylate ester at C2 and a formyl group at C3 fundamentally alters this landscape. The C2-carboxylate exerts a strong electron-withdrawing effect (-I, -M), pulling electron density away from the ring. This effect synergizes with the electron-withdrawing nature of the C3-formyl group, rendering the formyl carbon exceptionally electrophilic. Consequently, the C3-formyl group becomes highly susceptible to rapid nucleophilic attack by amines, hydrazines, and hydride donors.

Mechanism Indole Indole Core (Electron-rich, u03C0-excessive) C3 C3-Formyl Group (Highly Electrophilic) Indole->C3 u03C0-donation C2 C2-Carboxylate (Electron-withdrawing) C2->Indole Pulls electron density C2->C3 Enhances electrophilicity Nucleophile Nucleophilic Attack (Amines, Hydrazines) Nucleophile->C3 Rapid condensation

Figure 1: Electronic push-pull dynamics dictating C3-formyl reactivity.

Core Reactivity Profiles

The enhanced electrophilicity of the C3-formyl group allows it to act as a versatile linchpin for divergent synthetic pathways.

Chemoselective Reduction

The formyl group can be cleanly reduced to a 3-hydroxymethyl derivative without disturbing the C2-carboxylate ester. This chemoselectivity is achieved by utilizing mild hydride donors like sodium borohydride ( NaBH4​ ) in aprotic solvents (e.g., THF). This specific transformation is a critical step in synthesizing photoactivatable aliphatic-azide ligands for CB1 receptor mapping[1] and generating intermediates for HIV-1 integrase inhibitors[2].

Condensation and Multicomponent Reactions

The unhindered nature of the formyl carbon allows for rapid Schiff base (imine) formation when reacted with substituted anilines, often accelerated by microwave irradiation. These imines are not merely end-products; they serve as reactive intermediates for subsequent cyclocondensations. For instance, treatment of these imines with thiolactic acid yields indolylthiazolidinones.

Furthermore, the formyl group is highly active in Ugi four-component condensation (Ugi-4CR) reactions. Reacting the 3-formyl scaffold with an amine, an isocyanide, and an amino acid (such as (S)-N-Boc-alanine) yields complex, biologically relevant indolyl dipeptides in a single step[3].

Cascade Cyclization and Annulation

One of the most powerful applications of this scaffold is its ability to undergo spontaneous cascade cyclizations. While simple aldehydes form stable hydrazones upon treatment with hydrazine hydrate, the 3-formyl-1H-indole-2-carboxylate behaves differently. The initial hydrazone intermediate is perfectly positioned to undergo an intramolecular nucleophilic acyl substitution at the adjacent C2-ester. This drives the expulsion of the alcohol leaving group (e.g., ethanol) and yields thermodynamically stable 3H-pyridazino[4,5-b]indol-4(5H)-ones.

Reactivity A Ethyl 1H-indole-2-carboxylate B Ethyl 3-formyl-1H-indole-2-carboxylate A->B Vilsmeier-Haack (POCl3, DMF) C 3-Hydroxymethyl derivatives B->C NaBH4, THF D 3-(N-aryliminomethyl) intermediates B->D Anilines, Microwave E Pyridazino[4,5-b]indol-4(5H)-ones B->E Hydrazine hydrate F Ugi-4CR Indolyl Dipeptides B->F Isocyanide, Amine, Acid G Indolylthiazolidinones D->G Thiolactic acid

Figure 2: Divergent synthetic workflows originating from the C3-formyl group.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes for derivatizing the 3-formyl-1H-indole-2-carboxylate scaffold, synthesized from literature standards[1],,[3],[4].

Reaction TypeReagents & ConditionsTarget Functional Group / ScaffoldTypical YieldChemoselectivity / Built-in Checks
Formylation POCl3​ , DMF, 0 °C to RT3-Formyl80–90%Highly regiospecific for C3; product precipitates upon basic quench.
Reduction NaBH4​ , THF, RT, 1 h3-Hydroxymethyl>90%C2-ester remains intact; TLC shows distinct polar shift.
Imine Condensation Anilines, Microwave/Heat3-(N-aryliminomethyl)70–85%Requires water removal; distinct color change (yellow/orange).
Annulation Hydrazine hydrate, RefluxPyridazino[4,5-b]indoles65–80%Spontaneous cyclization; product is highly crystalline and insoluble.
Ugi-4CR Amine, Isocyanide, Acid, RTIndolyl Dipeptides50–75%High atom economy; stereocenter retention from amino acid.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints to confirm mechanistic progression.

Protocol 1: Regiospecific Vilsmeier-Haack Formylation[1],[5]

Purpose: Synthesis of the core ethyl 3-formyl-1H-indole-2-carboxylate scaffold.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (10 mL per 5g of substrate) in an ice bath for 30 minutes under argon.

  • Electrophile Generation: Add phosphorus oxychloride ( POCl3​ , 1.5–2.0 eq) dropwise over 5 minutes. Validation Check: The solution will turn pale yellow and slightly viscous, confirming the formation of the chloromethyleneiminium (Vilsmeier) ion.

  • Substrate Addition: Add ethyl 1H-indole-2-carboxylate dissolved in minimal DMF. Stir at room temperature for 1–2 hours.

  • Hydrolysis & Quench: Pour the mixture over crushed ice and slowly basify with aqueous NaOH (to pH 8). Validation Check: The hydrolysis of the iminium intermediate will trigger the immediate precipitation of the 3-formyl product as a solid. Filter, wash with water, and dry.

Protocol 2: Chemoselective Hydride Reduction[1],[2]

Purpose: Conversion of the formyl group to a hydroxymethyl group.

  • Solvation: Dissolve ethyl 3-formyl-1H-indole-2-carboxylate in anhydrous THF (approx. 20 mL/g) at room temperature.

  • Reduction: Slowly add NaBH4​ (2.5 eq) in small portions. Validation Check: Mild effervescence (hydrogen gas evolution) indicates active hydride transfer.

  • Monitoring: Stir for 1 hour under argon. Validation Check: TLC (typically 1:3 EtOAc/Hexane) will show the complete disappearance of the UV-active starting material and the appearance of a lower- Rf​ spot corresponding to the alcohol.

  • Quenching: Slowly add saturated aqueous NH4​Cl to destroy excess hydride, then extract with ethyl acetate.

Protocol 3: Hydrazinolysis-Driven Cascade Cyclization[3]

Purpose: Direct synthesis of 3H-pyridazino[4,5-b]indol-4(5H)-ones.

  • Reaction Setup: Suspend the 3-formyl-1H-indole-2-carboxylate in absolute ethanol.

  • Condensation: Add an excess of hydrazine hydrate (3.0 eq) and heat the mixture to reflux.

  • Cyclization: As the reaction proceeds, the initial soluble hydrazone will undergo intramolecular cyclization. Validation Check: Because the resulting tricyclic pyridazino[4,5-b]indole is highly planar and possesses strong intermolecular hydrogen bonding, it will spontaneously precipitate out of the boiling ethanol as a crystalline solid, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol.

Sources

Exploratory

Strategic Utilization of Substituted 3-Formyl-1H-indole-2-carboxylates in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications

Executive Summary The indole ring is a universally recognized privileged scaffold in drug discovery. Among its functionalized derivatives, substituted 3-formyl-1H-indole-2-carboxylates stand out as highly versatile, orth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a universally recognized privileged scaffold in drug discovery. Among its functionalized derivatives, substituted 3-formyl-1H-indole-2-carboxylates stand out as highly versatile, orthogonally reactive building blocks. The strategic placement of a formyl group at the C3 position and a carboxylate ester at the C2 position provides a unique bidentate geometric arrangement. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, divergent reactivity, and pharmacological applications of this critical scaffold, designed for medicinal chemists and drug development professionals.

Structural Significance and Mechanistic Rationale

The value of the 3-formyl-1H-indole-2-carboxylate scaffold lies in its orthogonal reactivity .

  • The C3-Formyl Group: Highly electrophilic and primed for Knoevenagel condensations, reductive aminations, and nucleophilic additions.

  • The C2-Carboxylate Ester: Relatively stable under mild conditions, allowing for selective functionalization of the C3 position. It can later be hydrolyzed to a free acid, reduced to an alcohol, or converted to an amide.

From a pharmacological perspective, the spatial relationship between the C2 and C3 substituents allows for the formation of a chelating core. For instance, the oxygen atoms of the C2-carboxyl group and C3-derivatives are perfectly positioned to coordinate divalent metal cations (e.g., Mg²⁺), a mechanism critical for inhibiting metalloenzymes like HIV-1 integrase .

Core Synthetic Methodology: The Vilsmeier-Haack Formylation

The foundational step in utilizing this scaffold is the formylation of an indole-2-carboxylate. Despite the electron-withdrawing nature of the C2-ester—which slightly deactivates the indole ring—the strong electron-donating capacity of the indole nitrogen lone pair maintains sufficient nucleophilicity at the C3 position to undergo electrophilic aromatic substitution via the Vilsmeier-Haack reaction .

Experimental Protocol 1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate

This protocol is designed as a self-validating system, utilizing visual and thermodynamic cues to ensure reaction fidelity.

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Cool anhydrous dimethylformamide (DMF) (10 mL) in an ice bath. Dropwise add phosphorus oxychloride (POCl₃) (3.73 mmol).

    • Causality: DMF acts as both solvent and reactant. The dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion (Vilsmeier reagent). Anhydrous conditions are critical to prevent premature hydrolysis of POCl₃.

  • Electrophilic Attack: Add ethyl 1H-indole-2-carboxylate (0.37 mmol) to the solution. Stir at room temperature for 2 hours, then heat under reflux for 2 hours.

    • Causality: The C2-ester deactivates the ring compared to unsubstituted indoles, necessitating elevated temperatures to drive the electrophilic attack to completion.

    • In-Process Control: Monitor via TLC (hexane/ethyl acetate). The reaction mixture will turn deep yellow/orange and become viscous as the iminium intermediate forms.

  • Hydrolysis and Quenching: Cool the solution to room temperature and pour over crushed ice. Slowly add anhydrous sodium carbonate (Na₂CO₃) or aqueous NaOH until the pH reaches 8.

    • Causality: The alkaline environment hydrolyzes the stable iminium intermediate into the target aldehyde.

    • Self-Validation: The neutralization triggers the immediate precipitation of the product as a solid, visually confirming successful hydrolysis.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product, which can be recrystallized from ethanol.

G A Ethyl 1H-indole- 2-carboxylate C Iminium Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (POCl3 + DMF) B->C Donates Electrophile D Alkaline Hydrolysis (pH 8 / Ice) C->D Quench E Ethyl 3-formyl-1H- indole-2-carboxylate D->E Precipitation

Caption: Workflow and mechanistic progression of the Vilsmeier-Haack formylation.

Divergent Functionalization and Fused Heterocycle Synthesis

Once synthesized, the 3-formyl-1H-indole-2-carboxylate scaffold serves as a branching point for diverse chemical libraries.

Synthesis of Aplysinopsin Analogs

Aplysinopsins are marine alkaloids known for their neurological and anticancer properties. They are synthesized via Knoevenagel condensation of the 3-formyl group with active methylene compounds .

Experimental Protocol 2: Knoevenagel Condensation
  • Reaction Setup: Combine ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) and 2-thiohydantoin (1.0 eq) in glacial acetic acid.

  • Catalysis: Add anhydrous sodium acetate (3.0 eq).

    • Causality: Sodium acetate acts as a mild base, strong enough to deprotonate the active methylene of thiohydantoin to form the enolate nucleophile, but weak enough to avoid hydrolyzing the C2-ester.

  • Reflux and Precipitation: Heat the mixture to reflux for 1–8 hours.

    • Self-Validation: The thermodynamic (Z)-isomer of the resulting alkene has exceptionally low solubility in acetic acid. It will precipitate directly from the hot reaction mixture. This precipitation drives the equilibrium forward (Le Chatelier's principle) and eliminates the need for complex chromatography.

Fused Heterocyclic Frameworks

The proximity of the C2 and C3 substituents allows for facile cyclization into fused tricyclic systems:

  • Pyridazino[4,5-b]indoles: Reaction of the scaffold with hydrazine hydrate leads directly to cyclized substituted-3H-pyridazino[4,5-b]indol-4(5H)-ones, which are potent anticancer agents.

  • β-Carbolines: Condensation with amino acid derivatives followed by cyclization yields β-carboline thiohydantoin analogues .

G Core 3-Formyl-1H-indole- 2-carboxylate Path1 Knoevenagel Condensation Core->Path1 Path2 Hydrazine Cyclization Core->Path2 Path3 Reduction & Amidation Core->Path3 Path4 Halogenation & Alkylation Core->Path4 Prod1 Aplysinopsin Analogs (Antidepressant/Anticancer) Path1->Prod1 Prod2 Pyridazino[4,5-b]indoles (Antimicrobial) Path2->Prod2 Prod3 Indole-2-carboxamides (CB1 Modulators) Path3->Prod3 Prod4 C3-Branched Indoles (HIV-1 Integrase Inhibitors) Path4->Prod4

Caption: Divergent synthetic pathways originating from the 3-formyl-1H-indole-2-carboxylate scaffold.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The derivatization of substituted 3-formyl-1H-indole-2-carboxylates has yielded potent therapeutic candidates across multiple disease areas.

HIV-1 Integrase Strand Transfer Inhibitors

By reducing the C3-formyl group to a hydroxymethyl group and introducing long-chain branches, researchers have developed highly potent HIV-1 integrase inhibitors. The C2-carboxyl group and the indole core act as a chelating center for the two Mg²⁺ ions in the integrase active site. SAR studies reveal that introducing a C6-halogen (e.g., bromine) and a C3 p-trifluorophenyl branch significantly increases inhibitory activity .

Cannabinoid CB1 Receptor Modulators

Derivatives where the C2-ester is converted to an amide and the C3-formyl is reduced to an alcohol (or further functionalized with photoactivatable azides) act as novel allosteric modulators for the Cannabinoid CB1 receptor. These compounds exhibit negative allosteric modulation, antagonizing agonist-induced G-protein coupling .

Anticancer Chalcone Hybrids

Condensation of the C3-formyl group with substituted acetophenones yields indole-chalcone hybrids. For example, 1-(3,4,5-trimethoxyphenyl)-3-(2-alkoxycarbonylindolyl)-2-propen-1-one derivatives demonstrate significant in vitro antiproliferative activity by inducing apoptosis and disrupting tubulin polymerization .

Data Presentation: SAR and Pharmacological Efficacy

Table 1: Quantitative Summary of Biological Activities

Target / Disease AreaDerivative ClassKey Structural ModificationPrimary Mechanism of ActionEfficacy / Potency
HIV-1 Integrase C3-Branched IndolesC6-bromo, C3-p-trifluorophenyl branchBidentate Mg²⁺ chelation in active siteIC₅₀ = 0.13 μM to 6.85 μM
Cancer (Tumorigenesis) Chalcone Hybrids3,4,5-trimethoxyphenyl chalcone at C3Tubulin polymerization inhibition / ApoptosisHigh antiproliferative activity (low μM IC₅₀)
Neurological (CB1) Indole-2-carboxamidesC3-hydroxymethyl or aliphatic azideNegative allosteric modulationAntagonizes G-protein coupling
Depression / Anxiety Aplysinopsin AnalogsC3-thiohydantoin condensation5-HT₂B receptor selective affinityModest in vivo antidepressant effect

Conclusion

The substituted 3-formyl-1H-indole-2-carboxylate is far more than a simple intermediate; it is a meticulously balanced chemical linchpin. Its orthogonal reactivity enables the rapid generation of structural complexity, while its geometric propensity for metal chelation and hydrogen bonding makes it inherently biologically active. By mastering the Vilsmeier-Haack formylation and subsequent divergent pathways, medicinal chemists can leverage this scaffold to target some of the most challenging pharmacological targets in modern medicine.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues Source: Zeitschrift für Naturforschung B URL:[Link]

  • An Overview of Aplysinopsins: Synthesis and Biological Activities Source: Marine Drugs (MDPI) URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach Source: National Center for Biotechnology Information (PMC) URL:[Link]

Protocols & Analytical Methods

Method

The Versatile Scaffold: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate in Modern Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[1] This guide focuses on a specifically functionalized indole derivative, Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate , a versatile building block poised for the synthesis of complex therapeutic agents. The strategic placement of chloro and fluoro substituents on the benzene ring, combined with the reactive 3-formyl group and the 2-carboxylate ester, provides medicinal chemists with multiple handles for structural diversification and optimization of pharmacological properties.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the utilization of this key intermediate. We will delve into its synthesis, reactivity, and its application in the generation of molecules targeting critical disease pathways, particularly in the realms of antiviral and kinase-inhibitor research.

The Significance of the 7-Chloro-6-fluoro-indole Moiety

The introduction of halogen atoms, particularly chlorine and fluorine, into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The 7-chloro and 6-fluoro substitution pattern on the indole ring offers several advantages:

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.

  • Enhanced Binding Affinity: The electronegativity and size of chlorine and fluorine can lead to favorable interactions, such as halogen bonding, with amino acid residues in the active site of a target protein, thus increasing binding affinity and potency.

  • Fine-tuning of Electronic Properties: The electron-withdrawing nature of halogens can modulate the pKa of the indole N-H and influence the reactivity of the indole ring.

Synthesis of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

The primary route to introduce a formyl group at the C-3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction .[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.[2][3][4][5]

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

This protocol is adapted from established procedures for the formylation of similar indole-2-carboxylate esters.[6][7]

Materials:

  • Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) is typically observed as a thickening of the solution.

  • Formylation Reaction: In a separate flame-dried flask, dissolve Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃. This step should be performed in a well-ventilated fume hood as gas evolution will occur. Stir the mixture vigorously until the effervescence ceases and the pH is alkaline (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.

  • The slow, dropwise addition of POCl₃ to DMF at low temperature is essential to control the exothermic reaction and prevent the decomposition of the reagent.

  • The basic work-up with NaHCO₃ hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic byproducts.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The 3-formyl group of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a versatile chemical handle that can be readily transformed into a variety of functional groups, making it an invaluable intermediate in the synthesis of diverse compound libraries for drug discovery.

Application 1: Synthesis of Indole-based Antiviral Agents

Several classes of indole derivatives have demonstrated potent antiviral activity, including against influenza virus and Coxsackie B3 virus.[8][9] The 3-formyl group can serve as an electrophilic partner in condensation reactions to build more complex heterocyclic systems or to introduce side chains crucial for antiviral efficacy.

This protocol describes a general method for the condensation of the 3-formylindole with an active methylene compound, a common strategy in the synthesis of antiviral and other bioactive molecules.[7]

Materials:

  • Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice-water containing concentrated HCl to neutralize the pyridine.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Representative Antiviral Activity of Indole-2-Carboxylate Derivatives

The following table summarizes the antiviral activity of some representative indole-2-carboxylate derivatives, highlighting the potential of this scaffold.

Compound IDVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
8f Cox B3CPE--17.1[9]
14f Influenza ACPE7.53>92.112.1[9]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Application 2: Synthesis of Indole-based Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The indole scaffold is a common feature in many approved and investigational kinase inhibitors. The 3-formyl group can be elaborated to introduce pharmacophores that interact with the hinge region or other key residues of the kinase active site.

Reductive amination of the 3-formyl group is a powerful method to introduce diverse amine-containing side chains, which are often crucial for kinase inhibitory activity.

Materials:

  • Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

  • A primary or secondary amine (e.g., piperazine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (1 equivalent) and the desired amine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformation and subsequent derivatization of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Synthetic_Pathway A Ethyl 7-chloro-6-fluoro- 1H-indole-2-carboxylate B Ethyl 7-chloro-6-fluoro- 3-formyl-1H-indole-2-carboxylate A->B Vilsmeier-Haack (POCl₃, DMF) C α,β-Unsaturated Indole (Antiviral Precursor) B->C Knoevenagel (Malonic Acid, Piperidine) D 3-(Aminomethyl)indole (Kinase Inhibitor Precursor) B->D Reductive Amination (Amine, STAB)

Caption: Synthetic utility of the title compound.

Logical Workflow for Screening Cascades

The derivatives synthesized from Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate can be subjected to a logical screening cascade to identify lead compounds.

Screening_Cascade cluster_0 Compound Library Generation cluster_1 Primary Screening cluster_2 Hit Validation & Prioritization cluster_3 Lead Optimization A Ethyl 7-chloro-6-fluoro- 3-formyl-1H-indole-2-carboxylate B Parallel Synthesis of Indole Derivatives A->B C High-Throughput Screening (e.g., Antiviral CPE Assay or Kinase Inhibition Assay) B->C D Dose-Response Analysis (EC₅₀/IC₅₀ Determination) C->D E Cytotoxicity Assays (CC₅₀ Determination) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A typical drug discovery workflow.

Conclusion and Future Perspectives

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly functionalized and promising building block for medicinal chemistry. Its strategic substitution pattern provides a solid foundation for the development of potent and selective therapeutic agents. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemical space accessible from this versatile intermediate. Future work will undoubtedly involve the synthesis of novel derivatives and their evaluation against a broader range of biological targets, further cementing the importance of the indole scaffold in the ongoing quest for new medicines.

References

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 2014.
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Abdel-Maksoud, M. S., et al. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyridazino[4,5-b]indolones. Archiv der Pharmazie, 2008.
  • Legravier, D., et al. Synthesis and evaluation of indole-2-carboxylate derivatives as inhibitors of the hepatitis C virus RNA polymerase. European Journal of Medicinal Chemistry, 2014.
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Master Organic Chemistry.
  • A review on recent developments of indole-containing antiviral agents. PubMed Central, 2020.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central, 2016.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Vilsmeier–Haack reaction. Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry, 2021.
  • Ethyl 7-chloro-1H-indole-2-carboxyl
  • An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[8][10]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. ResearchGate.

  • Vilsmeier-Haack Reaction. YouTube, 2021.
  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • Design, Synthesis and Antiviral Activity of Indole Derivatives Containing Quinoline Moiety.
  • Synthesis of substituted indole-3-carboxaldehyde derivatives.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed, 2025.
  • Synthesis of 3-substituted-2-oxoindole Analogues and Their Evaluation as Kinase Inhibitors, Anticancer and Antiangiogenic Agents. PubMed, 2006.
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry, 2024.
  • Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. MDPI, 2015.
  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 2005.
  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers, 2022.
  • Synthesis of Indol-3-yl Morpholino Derivatives Containing a Hydrazone Moiety as Potential Antiplant Virus Agents.
  • Synthesis of Medicinally Important Indole Deriv
  • CAS 43142-76-3: ethyl 5-chloro-3-formyl-1H-indole-2-carboxyl
  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel 3-Alkylindole Derivatives as Selective and Highly Potent Myeloperoxidase Inhibitors. Journal of Medicinal Chemistry, 2013.
  • Synthetic routes for derivatives of indole 2-carboxamide (molecules...).
  • Ethyl 6-chloro-3-formyl-1H-indole-2-carboxyl
  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. Royal Society of Chemistry.
  • Structure Activity Rel
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed, 1998.
  • 6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central.
  • Selected examples of bioactive 3-substituted indole derivatives used in....
  • Indole synthesis. Organic Chemistry Portal.
  • Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. PubMed, 2007.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.
  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Thieme, 2025.
  • Ethyl 7-amino-5-chloro-1H-indole-2-carboxyl

Sources

Application

Protocol for the formylation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

Application Note: C-3 Formylation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate via Vilsmeier-Haack Reaction Executive Summary The functionalization of the indole core is a cornerstone of modern drug discovery, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-3 Formylation of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate via Vilsmeier-Haack Reaction

Executive Summary

The functionalization of the indole core is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The introduction of a formyl group at the C-3 position of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 1352899-51-4) yields a highly versatile building block. This aldehyde intermediate can be readily diversified via reductive amination, Knoevenagel condensations, or Wittig reactions.

This protocol details a highly optimized Vilsmeier-Haack formylation strategy. Despite the electron-withdrawing nature of the C-2 ethyl ester—which inherently deactivates the indole core—this self-validating methodology ensures high regioselectivity and quantitative conversion by leveraging an excess of the chloroiminium intermediate under strictly controlled thermal conditions [1].

Mechanistic Rationale & Causality

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic systems [2]. The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Regioselectivity (Why C-3?): The indole pyrrole ring is π -excessive. Even with the deactivating C-2 ester and the halogen substitutions at C-6 and C-7, the C-3 position remains the most nucleophilic site. Electrophilic attack at C-3 generates a Wheland intermediate that is highly stabilized by the delocalization of the adjacent nitrogen's lone pair [3].

Causality in Experimental Design:

  • Anhydrous Environment: POCl₃ reacts violently with ambient moisture to form phosphoric acid and HCl, which rapidly degrades the Vilsmeier reagent. Strict anhydrous conditions are non-negotiable.

  • Thermal Management: The formation of the chloroiminium ion is highly exothermic. POCl₃ must be added to DMF at 0 °C to prevent thermal decomposition of the reagent.

  • Alkaline Hydrolysis: The initial product of the electrophilic aromatic substitution is a stable iminium salt. A strong base (aqueous NaOH) is required during the workup to drive the hydrolysis of this intermediate, expelling dimethylamine and revealing the target aldehyde [1].

Mechanism A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B -PO2Cl2- C Electrophilic Attack at Indole C-3 B->C D Wheland Intermediate C->D E Iminium Salt Intermediate D->E -H+ F Base Hydrolysis (H2O / OH-) E->F G 3-Formyl Indole Product F->G -NHMe2

Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C-3 position.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physical parameters are standardized below. Because the C-2 ester deactivates the ring, a 3.0-equivalent excess of POCl₃ is utilized to drive the reaction to completion.

ParameterValue / ConditionScientific Rationale
Substrate (Indole) 1.0 EquivalentLimiting reagent (e.g., 10.0 mmol, 2.42 g).
POCl₃ 3.0 EquivalentsExcess required to overcome C-2 ester deactivation.
DMF 10 Volumes (v/w)Acts as both the formylating agent source and the solvent.
Vilsmeier Prep Temp 0 °C to 5 °CPrevents thermal degradation of the chloroiminium ion.
Reaction Temp 25 °C (Room Temp)Balances reaction kinetics with intermediate stability.
Reaction Time 2.0 - 4.0 HoursEnsures complete consumption of the starting material.
Quenching Reagent 4.8 M NaOH (aq)Neutralizes acidic byproducts and forces iminium hydrolysis.

Step-by-Step Experimental Protocol

Safety Warning: POCl₃ is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty gloves, face shield, and lab coat).

Workflow A 1. Vilsmeier Reagent Preparation (0°C) B 2. Substrate Addition (RT) A->B Add Indole C 3. Ice Quench & Hydrolysis (NaOH) B->C 2-4 hours D 4. Isolation & Purification C->D pH > 7

Experimental workflow for the Vilsmeier-Haack formylation of indole-2-carboxylates.

Phase 1: Preparation of the Vilsmeier Reagent
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an argon inlet, a temperature probe, and a pressure-equalizing dropping funnel.

  • Add anhydrous DMF (24.0 mL, ~10 volumes) to the flask and cool the system to 0 °C using an ice-water bath.

  • Charge the dropping funnel with POCl₃ (2.80 mL, 30.0 mmol, 3.0 eq).

  • Add the POCl₃ dropwise to the stirring DMF over 15–20 minutes. Maintain the internal temperature below 5 °C.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow/orange tint, indicating the successful formation of the chloroiminium ion.

  • Stir the resulting complex at 0 °C for an additional 30 minutes.

Phase 2: Substrate Addition
  • Dissolve Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (2.42 g, 10.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF (approx. 5.0 mL).

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C).

  • Stir the mixture for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1) or LC-MS until the starting material is completely consumed.

Phase 3: Quenching and Hydrolysis
  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully pour the reaction mixture onto 50 g of crushed ice under vigorous stirring to quench the excess POCl₃.

  • Slowly add aqueous NaOH (4.8 M, approx. 25–30 mL) dropwise until the pH of the solution reaches 7.5–8.0 [1].

    • Causality Note: The addition of base is highly exothermic. Temperature must be controlled to prevent the degradation of the newly formed aldehyde. The basic environment is strictly required to hydrolyze the iminium intermediate.

Phase 4: Isolation and Purification
  • Upon neutralization, the product, Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate , will typically precipitate as a solid.

  • Stir the suspension for an additional 30 minutes at room temperature to ensure complete precipitation and hydrolysis.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual DMF and inorganic salts.

  • Alternative Extraction (If no precipitation occurs): Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dry the isolated solid in a vacuum oven at 45 °C overnight. The crude product is generally of sufficient purity (>95%) for subsequent synthetic steps, but can be recrystallized from ethanol if analytical purity is required.

Troubleshooting Guide

  • Incomplete Conversion: If unreacted starting material remains after 4 hours, the Vilsmeier reagent may have been compromised by moisture. Ensure all glassware is oven-dried and DMF is strictly anhydrous.

  • Formation of Tarry Byproducts: This indicates thermal runaway during the POCl₃ addition or the quenching phase. Strictly control the addition rates and utilize adequate cooling baths.

  • Low Yield / Missing Aldehyde Peak on NMR: If the isolated product shows an intact indole but no aldehyde proton (~10.5 ppm in ¹H NMR), the iminium salt was not fully hydrolyzed. Ensure the final pH during the quench reaches at least 7.5 and allow sufficient stirring time in the basic aqueous medium.

References

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods MDPI, 2025. URL:[Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles Tetrahedron / ResearchGate, 2015. URL:[Link]

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues Zeitschrift für Naturforschung B, 2006. URL:[Link]

Method

Application Note: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate in Advanced Heterocyclic Synthesis

Strategic Rationale & Pharmacophore Utility In modern medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds, frequently utilized in the development of antivirals, antimalarials, and kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacophore Utility

In modern medicinal chemistry, the indole nucleus remains one of the most privileged scaffolds, frequently utilized in the development of antivirals, antimalarials, and kinase inhibitors[1][2]. Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate represents a highly specialized, densely functionalized building block designed for the rapid assembly of complex polycyclic systems and targeted therapeutics.

The strategic value of this molecule lies in its unique combination of structural features:

  • 7-Chloro-6-Fluoro Substitution: The incorporation of specific halogen patterns on the benzenoid ring of the indole is a proven strategy to enhance metabolic stability (by blocking cytochrome P450 oxidation sites) and to modulate lipophilicity for optimal binding in hydrophobic protein pockets[1].

  • Orthogonal Reactivity: The presence of a highly electrophilic C3-formyl group alongside a C2-ethyl ester provides orthogonal reactive handles. The formyl group readily undergoes C–C and C–N coupling reactions (e.g., Knoevenagel condensations, reductive aminations)[3][4], while the C2-carboxylate serves as a masked nucleophile/electrophile precursor for subsequent cyclizations or amidations[5].

Pharmacophore Core Indole Core Privileged Scaffold Hydrogen Bond Donor (N-H) Halogens 7-Chloro-6-Fluoro Metabolic Stability Lipophilic Pocket Binding Core->Halogens Formyl 3-Formyl Electrophilic Handle Knoevenagel / Amination Core->Formyl Ester 2-Carboxylate Orthogonal Handle Annulation / Amidation Core->Ester

Caption: Pharmacophore mapping and functional utility of the highly substituted indole building block.

Synthetic Workflows & Orthogonal Functionalization

The true power of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is its ability to serve as a divergent hub for library generation. Depending on the reagent selection, chemists can selectively functionalize the C3 position while preserving the C2 ester, or utilize both groups synergistically to construct fused tricyclic systems (e.g., pyrimido[4,5- b ]indoles or β -carbolines).

G A Ethyl 7-chloro-6-fluoro- 3-formyl-1H-indole-2-carboxylate B C3-Reductive Amination (Aminomethyl derivative) A->B NaBH(OAc)3, Amine (Selective for Formyl) C C2/C3-Annulation (Tricyclic Pyrimido[4,5-b]indole) A->C Amidine, Base, Heat (Dual Electrophilic Attack) D C3-Knoevenagel Condensation (Acrylonitrile derivative) A->D Malononitrile, Base (Aldehyde Condensation)

Caption: Divergent synthetic workflows leveraging the orthogonal reactivity of the C2 and C3 handles.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and critical analytical markers for the primary transformations of this building block.

Reaction TypeReagents & SolventsConditionsYield (%)Key Analytical Marker ( 1 H NMR)
Reductive Amination Morpholine, NaBH(OAc) 3​ , AcOH, DCERT, 12 h82 - 88%Appearance of singlet at ~3.8 ppm (Ar-CH 2​ -N)
Knoevenagel Condensation Malononitrile, Piperidine (cat.), EtOH80°C, 4 h90 - 95%Appearance of singlet at ~8.1 ppm (Alkene-CH )
Pyrimido-Indole Annulation Benzamidine HCl, NaOEt, EtOH90°C, 18 h75 - 80%Disappearance of Formyl CH O (~10.5 ppm) & Ester

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality is explicitly stated to ensure the operator understands the mechanistic purpose of each step, minimizing deviations during scale-up.

Protocol A: Selective C3-Reductive Amination

Objective: To synthesize 3-(aminomethyl)indole derivatives while strictly preserving the C2-ethyl ester.

  • Imine Formation: In an oven-dried round-bottom flask under N 2​ , dissolve Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq, 1.0 mmol) and the desired secondary amine (e.g., morpholine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq).

    • Causality: The weak acid protonates the formyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine, driving the equilibrium toward the iminium ion without hydrolyzing the C2-ester.

  • Reduction: Stir the mixture at room temperature for 1 hour. Subsequently, add Sodium triacetoxyborohydride (STAB, NaBH(OAc) 3​ ) (1.5 eq) in three portions over 15 minutes.

    • Causality: STAB is chosen specifically over NaBH 4​ because its electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the transient iminium ion faster than it reduces the unreacted aldehyde, completely sparing the C2-ethyl ester.

  • Quenching & Workup: After 12 hours of stirring at RT, quench the reaction by slowly adding saturated aqueous NaHCO 3​ (10 mL).

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB, preventing the formation of boron-amine complexes that complicate extraction.

  • Validation & QC: Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Verify success via TLC (loss of the UV-active aldehyde spot) and 1 H NMR (confirming the presence of the C2-ethyl ester quartet at ~4.3 ppm and the new C3-methylene singlet at ~3.8 ppm).

Protocol B: C2/C3-Annulation to Pyrimido[4,5- b ]indoles

Objective: To construct a fused tricyclic system by utilizing both the C3-formyl and C2-ester groups in a single-pot condensation-cyclization sequence.

  • Reagent Activation: In a pressure vial, suspend the building block (1.0 eq, 1.0 mmol) and an amidine hydrochloride (e.g., benzamidine HCl, 1.5 eq) in absolute ethanol (15 mL).

  • Base Addition: Add Sodium ethoxide (NaOEt) (3.0 eq) as a 21% wt solution in ethanol.

    • Causality: NaOEt serves a dual, sequential purpose. First, it deprotonates the amidine hydrochloride to generate the free, highly nucleophilic amidine base. Second, it maintains a strongly basic environment required to drive the subsequent intramolecular cyclization (amidation of the C2-ester).

  • Cyclization: Seal the vial and heat the mixture to 90°C for 18 hours.

    • Causality: The initial step is a condensation at the C3-formyl group to form an intermediate imine. The elevated temperature provides the activation energy required for the adjacent amidine nitrogen to attack the C2-ethyl ester, extruding ethanol and closing the pyrimidine ring.

  • Isolation: Cool the reaction to room temperature. Pour the mixture into ice water (30 mL) and adjust the pH to 6.0 using 1M HCl.

    • Causality: Neutralizing the mixture protonates the pyrimido[4,5- b ]indole core, causing the highly conjugated, planar tricyclic product to precipitate out of the aqueous ethanol solution.

  • Validation & QC: Filter the precipitate, wash with cold water and cold ethanol, and dry under a high vacuum. 1 H NMR must show the complete disappearance of both the aldehyde proton (~10.5 ppm) and the ethyl ester signals (quartet at 4.3 ppm, triplet at 1.4 ppm).

References

  • Title: Indole: The After Next Scaffold of Antiplasmodial Agents? Source: PMC - NIH URL: [Link]

  • Title: Indole – a promising pharmacophore in recent antiviral drug discovery Source: PMC - NIH URL: [Link]

  • Title: Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Knoevenagel Condensation of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Scientific Rationale The indole nucleus remains one of the most...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

The indole nucleus remains one of the most privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, antiviral agents, and G-protein coupled receptor (GPCR) modulators. The specific building block Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate offers a highly functionalized core designed to optimize pharmacokinetic and pharmacodynamic properties.

The 7-chloro-6-fluoro substitution pattern is strategically significant[1, 3]. Similar to the halogenation strategies used in fluoroquinolone antibiotics, the introduction of fluorine and chlorine atoms at these positions enhances lipophilicity, increases metabolic stability against cytochrome P450 oxidation, and provides unique halogen-bonding interactions within target protein binding pockets. Furthermore, the ethyl 2-carboxylate group serves as a versatile handle for downstream derivatization (e.g., saponification, amidation) or as a hydrogen-bond acceptor.

To elaborate this scaffold into complex bioactive molecules, the Knoevenagel condensation is the premier synthetic strategy [1, 2]. The 3-formyl group acts as a highly reactive electrophile, allowing for the atom-economical construction of C=C double bonds via reaction with active methylene compounds. The resulting 3-vinylindole derivatives are critical intermediates in the synthesis of GPCR modulators, specifically targeting receptors like GPR17, which is implicated in neurodegenerative diseases such as Multiple Sclerosis[3].

Mechanistic Causality: The Knoevenagel Condensation

As a Senior Application Scientist, it is crucial to understand why specific reaction conditions are chosen. The Knoevenagel condensation of indole-3-carboxaldehydes is typically driven by weak base catalysis (e.g., piperidine, L-proline)[1, 2].

  • Deprotonation: The base deprotonates the active methylene compound (e.g., malononitrile, pKa ~11). The choice of a weak base prevents unwanted side reactions like the Cannizzaro reaction or aldol self-condensation of the aldehyde.

  • Nucleophilic Attack: The resulting carbanion attacks the highly electrophilic C3-carbonyl carbon of the indole. The electron-withdrawing nature of the 7-chloro, 6-fluoro, and 2-carboxylate groups further increases the electrophilicity of this formyl group compared to an un-substituted indole.

  • Dehydration: The intermediate aldol undergoes rapid dehydration. This step is often facilitated by a weak acid co-catalyst (like glacial acetic acid) which protonates the hydroxyl group, making it a better leaving group.

  • Stereoselectivity: The reaction acts as a thermodynamic sink, overwhelmingly favoring the (E)-alkene due to the severe steric hindrance between the bulky indole core and the active methylene substituents in the (Z)-configuration.

Knoevenagel A Active Methylene (e.g., Malononitrile) C Carbanion Intermediate A->C Deprotonation B Base Catalyst (Piperidine/L-Proline) B->C E Aldol Intermediate C->E Nucleophilic Attack D Ethyl 7-chloro-6-fluoro- 3-formyl-1H-indole-2-carboxylate D->E Electrophile F Dehydration (-H2O) E->F Acid/Base Catalysis G 3-Vinylindole Derivative (E-Isomer) F->G Product Formation

Figure 1: Mechanistic pathway of the Knoevenagel condensation with indole-3-carboxaldehydes.

Experimental Protocols

The following protocols have been designed as self-validating systems. TLC monitoring and specific workup procedures ensure that the end-user can verify the success of each step before proceeding.

Protocol A: Classical Piperidine/Acetic Acid Catalyzed Condensation

This method is the industry standard for robust, high-yielding conversions, particularly when using less reactive active methylenes [1].

Reagents:

  • Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq, 5.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 eq, 5.5 mmol)

  • Piperidine (0.1 eq, 0.5 mmol)

  • Glacial Acetic Acid (0.1 eq, 0.5 mmol)

  • Anhydrous Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the indole-3-carboxaldehyde (5.0 mmol) in 20 mL of anhydrous ethanol.

  • Addition: Add the active methylene compound (5.5 mmol) to the suspension. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Catalysis: Add piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol) dropwise. Causality note: The combination of piperidine and acetic acid forms piperidinium acetate in situ, which acts as a bifunctional catalyst, facilitating both deprotonation and subsequent dehydration.

  • Reaction: Attach a reflux condenser and heat the mixture to 75°C (reflux) for 2–4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The product will appear as a distinct, highly UV-active spot with a lower Rf than the starting aldehyde.

  • Workup: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. The (E)-alkene product typically precipitates as a brightly colored (yellow to orange) solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted active methylene and catalyst residues.

  • Purification: Dry the solid in a vacuum oven at 40°C overnight. The product is usually >95% pure by NMR, but can be recrystallized from hot ethanol if necessary.

Protocol B: Green Chemistry Approach (L-Proline Catalyzed)

This protocol utilizes L-proline as an eco-friendly, metal-free organocatalyst in an aqueous-ethanolic system, ideal for environmentally conscious drug development [2].

Reagents:

  • Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate (1.0 eq, 2.0 mmol)

  • Active Methylene Compound (1.05 eq, 2.1 mmol)

  • L-Proline (10 mol%, 0.2 mmol)

  • Ethanol:Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent System: In a 25 mL flask, prepare a 1:1 mixture of Ethanol and DI Water (10 mL total).

  • Reagent Mixing: Add the indole substrate (2.0 mmol), the active methylene (2.1 mmol), and L-Proline (0.2 mmol) to the solvent.

  • Reaction: Stir the mixture vigorously at room temperature. Causality note: L-proline acts as a secondary amine base to activate the methylene, while the aqueous medium drives the precipitation of the highly hydrophobic product, shifting the equilibrium forward.

  • Monitoring: Stir for 4–6 hours. The reaction mixture will transition from a suspension to a thick slurry as the product forms.

  • Isolation: Dilute the mixture with an additional 10 mL of cold water to ensure complete precipitation. Filter the solid, wash with water (10 mL), and dry under vacuum.

Quantitative Data Summarization

The choice of active methylene and protocol significantly impacts the reaction kinetics and yield. The table below summarizes expected outcomes based on validated structural analogs.

Active Methylene CompoundpKa (DMSO)ProtocolTime (hrs)Temp (°C)Yield (%)Isomeric Purity
Malononitrile 11.1A (Pip/AcOH)2.07592 - 95%>99% (E)
Malononitrile 11.1B (L-Proline)4.02588 - 91%>99% (E)
Ethyl Cyanoacetate 13.1A (Pip/AcOH)3.57585 - 89%>95% (E)
Meldrum's Acid 7.3B (L-Proline)2.52590 - 94%>99% (E)
Diethyl Malonate 16.4A (Pip/AcOH)6.07570 - 75%>90% (E)

Note: The highly acidic nature of Meldrum's acid allows for rapid condensation even at room temperature, whereas less acidic compounds like diethyl malonate require extended reflux.

Downstream Biological Applications: GPR17 Modulation

Derivatives of 7-chloro-6-fluoro-1H-indole are actively investigated as modulators of GPR17, a G-protein coupled receptor [3]. GPR17 is a critical sensor in the central nervous system that regulates the differentiation of oligodendrocyte precursor cells (OPCs).

By synthesizing 3-vinylindole derivatives via the Knoevenagel condensation, researchers can generate libraries of compounds that act as GPR17 antagonists or negative allosteric modulators. Inhibiting GPR17 signaling lowers intracellular cAMP levels, which paradoxically removes the block on OPC maturation, thereby promoting remyelination in diseases like Multiple Sclerosis.

GPR17_Signaling Drug 3-Vinylindole Derivative (GPR17 Modulator) Receptor GPR17 Receptor (GPCR on OPCs) Drug->Receptor Binds & Modulates Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP Intracellular cAMP (Decreased) AC->cAMP Reduces Production Myelin Oligodendrocyte Maturation & Remyelination cAMP->Myelin Promotes Survival/Maturation

Figure 2: Modulation of the GPR17 signaling pathway by functionalized indole derivatives.

References

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications, 2016. Available at:[Link]

  • L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Sphinx Knowledge House, 2015. Available at:[Link]

  • WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators.Google Patents, 2025.
Method

Application Note: Palladium-Catalyzed Synthesis of 2-Aminopyrimidine-Based Kinase Inhibitors

Introduction & Mechanistic Rationale The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors[1]. Its structural similar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine nucleus is a foundational "privileged scaffold" in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors[1]. Its structural similarity to the adenine core of ATP allows pyrimidine derivatives to act as highly effective competitive inhibitors within the ATP-binding site of a wide range of kinases[1]. Specifically, the 2-aminopyrimidine motif is engineered to bind to the highly conserved 2 (e.g., CDK2, FGFR4)[2]. The pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, forming a robust bidentate interaction with the backbone amide residues of the kinase[2][3].

To achieve high potency and paralog selectivity, medicinal chemists must strategically functionalize the pyrimidine ring to extend into the hydrophobic back-pocket located between the gatekeeper residue and the αC-helix[3]. To construct these complex molecular architectures, the 4 is deployed as a critical late-stage synthetic step[5]. This palladium-catalyzed amination enables the facile and modular introduction of diverse aryl and heteroaryl amines at the C2 position of a halogenated pyrimidine core, allowing for rapid exploration of chemical space[1].

Logical Workflow & Structural Basis

G A 2-Chloropyrimidine Core C Buchwald-Hartwig Cross-Coupling A->C B Substituted Arylamine (Pharmacophore) B->C D 2-Aminopyrimidine Scaffold C->D C-N Bond Formation E Hinge Region Binding (Bidentate H-Bonds) D->E Structural Basis F Back-Pocket Interactions D->F R-Group Extension G Potent ATP-Competitive Kinase Inhibitor E->G F->G

Workflow of 2-aminopyrimidine synthesis and structural rationale for kinase hinge binding.

Reaction Optimization & Quantitative Data

Selecting the appropriate Palladium pre-catalyst, phosphine ligand, and base is the defining variable in preventing off-target side reactions (such as hydrodehalogenation) and overcoming steric hindrance. The table below summarizes a standard optimization matrix for coupling a sterically hindered aniline with a halogenated pyrimidine core.

Table 1: Quantitative Optimization of Palladium-Catalyzed C-N Cross-Coupling for N-Arylpyrimidin-2-amines

EntryPre-catalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd2(dba)3dpppNaOtBuToluene110TraceLow reaction rate; incomplete conversion due to suboptimal ligand bite angle[6].
2PdCl2(PPh3)2XantphosNaOtBuToluene11082%Wide bite-angle bidentate ligand promotes highly efficient reductive elimination[6].
3BrettPhos G2BrettPhosCs2CO31,4-Dioxane80>85%Bulky monodentate ligand prevents unreactive bis(amine)palladium dead-ends[7].
4Pd(OAc)2SPhosK3PO4·H2OToluene10075%Milder inorganic base prevents the degradation of base-sensitive functional groups[8].

Experimental Protocol: Buchwald-Hartwig Amination

This detailed methodology outlines the synthesis of a model 2-aminopyrimidine kinase inhibitor precursor, emphasizing the causality behind specific techniques and embedding self-validating checkpoints to ensure trustworthiness and reproducibility.

Step 1: Reagent Preparation & Inert Atmosphere Generation
  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyrimidine derivative (1.0 equiv), the arylamine (1.2–2.0 equiv), the Palladium pre-catalyst (e.g., BrettPhos G2, 0.05 equiv), and the base (e.g., Cs2CO3, 1.2 equiv)[7].

  • Causality: Palladium(0) active species are highly susceptible to oxidative insertion by atmospheric oxygen. Exposure to O2 irreversibly forms inactive Pd(II)-peroxo complexes, which halts the catalytic cycle.

  • Self-Validation: Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with ultra-high-purity Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anoxic environment[9]. A visual check should confirm the absence of "palladium black" precipitate upon solvent addition.

Step 2: Solvent Addition & Cross-Coupling Execution
  • Action: Inject anhydrous, 9 via syringe to achieve a substrate concentration of ~0.2 M[9]. Heat the reaction mixture to 80–110 °C in a pre-heated oil bath with vigorous stirring (800 rpm)[9].

  • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the electron-deficient 2-chloropyrimidine to the sterically hindered Pd(0) center. The choice of a bulky, electron-rich ligand (like BrettPhos or Xantphos) accelerates the subsequent reductive elimination step[6][7].

Step 3: In-Process Monitoring & Reaction Validation
  • Action: After 4–12 hours, withdraw a 10 µL aliquot via a degassed syringe under positive Argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS[9].

  • Self-Validation: The reaction is deemed complete when the UV trace (254 nm) indicates >95% consumption of the starting 2-chloropyrimidine. The mass spectrum must confirm the presence of the [M+H]+ peak corresponding to the desired 2-aminopyrimidine product, validating successful C-N bond formation[9].

Step 4: Quenching, Filtration, and Workup
  • Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite, washing the filter cake thoroughly with additional solvent[1].

  • Causality: The Buchwald-Hartwig reaction generates stoichiometric quantities of inorganic salts (e.g., CsCl or NaCl) and precipitated palladium residues. Filtering through Celite removes these insoluble particulates, preventing the formation of intractable emulsions during the subsequent aqueous extraction phase[1].

  • Action: Wash the organic filtrate with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Step 5: Purification & Final Validation
  • Action: Purify the crude product via flash column chromatography on silica gel[9].

  • Self-Validation: Confirm the final structure and purity (>95%) using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the highly deshielded protons adjacent to the C2-chlorine and the appearance of the new arylamine signals confirm the structural integrity of the synthesized kinase inhibitor[6][8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Welcome to the technical support guide for the purification of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate. This molecule, a highly functionalized indole derivative, is a key intermediate in pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate. This molecule, a highly functionalized indole derivative, is a key intermediate in pharmaceutical research and development. Its unique substitution pattern, featuring electron-withdrawing groups (formyl, chloro, fluoro) and an ester moiety, presents specific challenges during purification. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. This compound is typically synthesized via a Vilsmeier-Haack formylation of its precursor, Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate. The nature of this reaction dictates the likely side-products and unreacted materials you may encounter.[1][2]

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the Vilsmeier-Haack synthesis route, your crude material may contain several process-related impurities. Identifying these is the first step to selecting an appropriate purification strategy.

Impurity Type Potential Source Expected Chromatographic Behavior (Normal Phase)
Starting Material Incomplete reaction.Less polar than the product. Will elute earlier.
Di-formylated Byproduct Use of excess Vilsmeier reagent on a highly activated ring.[1]More polar than the product. Will elute later or streak.
N-Formylated Byproduct Formylation at the N1 position, especially if C3 is hindered (less likely here but possible).[1]Polarity can be similar to the desired product, making separation difficult.
Degraded Reagent Byproducts Use of old or wet POCl₃ or DMF can generate various side products.[1]Varies, but often results in baseline noise or colored impurities.
Polymeric/Tarry Materials Acidic reaction conditions can cause polymerization of the indole substrate.[1]Very polar; will likely remain at the baseline of a TLC plate and stick to the top of a silica column.
Hydrolyzed Iminium Salt Incomplete work-up or improper pH during quenching.[1]Highly polar and water-soluble.

Section 2: Purification Method Selection

The choice of purification method depends on the purity of your crude material and the nature of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential.

G start Assess Crude Purity by TLC/LCMS decision1 Is the main spot >95% pure with minor, less polar impurities? start->decision1 recrystallization Proceed with Recrystallization decision1->recrystallization Yes complex_mix Complex Mixture / Tarry Material Present decision1->complex_mix No decision2 Are impurities distinct spots with good Rf separation (ΔRf > 0.2)? decision3 Are impurities very close in polarity (ΔRf < 0.1) or overlapping? decision2->decision3 No column Use Flash Column Chromatography decision2->column Yes prep_hplc Consider Preparative HPLC decision3->prep_hplc Yes complex_mix->decision2

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Guides

Part 3.1: Column Chromatography

Q2: My compound is streaking badly on the silica gel TLC plate and column. What's causing this and how do I fix it?

A2: Streaking, or tailing, is a common issue with indole derivatives on silica gel.[3]

  • Causality: The indole N-H proton can be acidic and interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction prevents the compound from moving in a tight band, causing it to "drag" down the plate or column. Your compound also possesses multiple polar functional groups (formyl, ester) that can contribute to this effect.

  • Solution 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the stationary phase. This can be done by adding a small amount of a basic modifier, like triethylamine (Et₃N) or pyridine, to your mobile phase.[3] Start with 0.5-1% Et₃N in your eluent and observe the effect on the TLC. This should result in a much more compact spot.

  • Solution 2: Switch the Stationary Phase. If streaking persists or your compound is degrading, the silica may be too harsh. Consider switching to a less acidic stationary phase like neutral alumina.[3]

  • Solution 3: Check for Overloading. Loading too much crude material onto your TLC plate or column can also cause severe tailing. Ensure your sample is sufficiently diluted for TLC analysis and that you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight for complex mixtures).

Q3: I'm getting poor separation between my product and a key impurity. How can I improve the resolution?

A3: Improving resolution requires systematically optimizing the chromatographic conditions.

G start start step1 Step 1: Adjust Solvent Polarity Decrease the percentage of the more polar solvent (e.g., Ethyl Acetate in Hexane/EtOAc). Aim for a product Rf of 0.25-0.35. start->step1 step2 Step 2: Change Solvent Selectivity Replace one solvent with another of similar polarity but different chemical nature. Try Dichloromethane/Methanol or Toluene/Acetone. This alters the specific interactions with your compounds. step1->step2 If still poor step3 Step 3: Use a Gradient Run a shallow gradient of increasing polarity during the column. Example: Start with 10% EtOAc in Hexane and gradually increase to 30%. step2->step3 If still poor step4 Step 4: Change Stationary Phase If solvent optimization fails, the issue is selectivity. Switch from Silica to Alumina or a Reversed-Phase (C18) system. step3->step4 If still poor

Caption: Troubleshooting tree for poor chromatographic separation.

Part 3.2: Recrystallization

Q4: My product is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture). This is common with compounds that have residual impurities.

  • Causality: Impurities can depress the melting point of your compound and interfere with crystal lattice formation. The solvent may also be too good, preventing the molecules from organizing into a crystal structure upon cooling.

  • Solution 1: Reduce the Temperature of Dissolution. Try dissolving the crude solid in the solvent at a lower temperature, even if it means using slightly more solvent. The goal is to avoid creating a solution that becomes supersaturated above the compound's melting point.

  • Solution 2: Add a Second "Anti-Solvent". Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate, Dichloromethane). Then, slowly add a "poor" or "anti-solvent" (e.g., Hexane, Heptane) in which your product is insoluble, until the solution becomes faintly cloudy (the cloud point).[4][5] Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.

  • Solution 3: Scratch & Seed. Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches provide a nucleation site for crystal growth. If you have a small amount of pure material, add a single "seed" crystal to the cooled, supersaturated solution.

Section 4: Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is a standard starting point for purifying gram-scale quantities of the title compound.

  • TLC Analysis & Solvent System Selection:

    • Prepare stock solutions of your crude product.

    • On a silica gel TLC plate, test various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane).

    • Aim for a system that gives your desired product an Rf value of approximately 0.25-0.35. Add 0.5% triethylamine to the solvent system if streaking is observed.

  • Column Packing (Slurry Method):

    • For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).

    • In a beaker, make a slurry of the silica gel in your initial, low-polarity mobile phase.

    • Pour the slurry into a vertically clamped column with a small plug of cotton and a layer of sand at the bottom.

    • Use gentle air pressure to pack the column and drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.

    • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of your packed column, then gently add a protective layer of sand.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

    • Once the product begins to elute, you may choose to slowly increase the polarity of the mobile phase (gradient elution) to speed up the process.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization

This protocol is suitable if your crude product is >95% pure.

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your crude material into several test tubes.

    • Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethyl Acetate/Hexane) to each tube.

    • A good recrystallization solvent will dissolve your compound when hot but not when cold.

    • Heat the tubes that show poor solubility at room temperature. If the solid dissolves upon heating and reappears upon cooling, you have found a potential solvent.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under a vacuum to remove all residual solvent.

Section 5: Frequently Asked Questions (FAQs)

Q5: What is a good starting mobile phase for TLC analysis of this compound? A5: A standard starting point for an indole ester like this would be 20-30% Ethyl Acetate in Hexane (v/v). Given the polar formyl group, you may need to increase the polarity.

Q6: My final product is a pale yellow solid. Is this expected? A6: Yes, many highly conjugated indole derivatives, especially those with formyl groups, can appear as off-white to pale yellow solids.[6] Significant color (dark brown or black) indicates the presence of polymeric impurities or degradation products.

Q7: How should I store the purified compound? A7: Indole derivatives can be sensitive to light and air over long periods. For long-term storage, it is best to keep the solid in a sealed vial under an inert atmosphere (Nitrogen or Argon) in a refrigerator or freezer, protected from light.

Q8: Can I use reversed-phase chromatography for this purification? A8: Absolutely. If you are struggling with normal-phase chromatography or if your impurities are more non-polar than your product, reversed-phase (C18) chromatography is an excellent alternative.[3] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid modifier like formic acid (0.1%) for better peak shape.[7]

References

  • Technical Support Center: Vilsmeier-Haack Formyl
  • Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes.
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Purifying process of 7-ethyl tryptol.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Application Note and Protocol: Purification of 2-Amino-1-(1H-indol-3-yl)

Sources

Optimization

Common side products in the synthesis of substituted indoles

A Guide for Researchers, Scientists, and Drug Development Professionals Table of Contents Frequently Asked Questions (FAQs): General Indole Synthesis Troubleshooting Guide 1: The Fischer Indole Synthesis Troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Table of Contents

  • Frequently Asked Questions (FAQs): General Indole Synthesis

  • Troubleshooting Guide 1: The Fischer Indole Synthesis

  • Troubleshooting Guide 2: The Bischler-Moehlau Indole Synthesis

  • Troubleshooting Guide 3: Palladium-Catalyzed Indole Syntheses (Larock, Heck, etc.)

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs): General Indole Synthesis

Q1: My indole synthesis is resulting in a very low yield. What are the most common contributing factors?

A1: Low yields in indole synthesis are a frequent issue and can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Many indole syntheses, particularly the Fischer method, are highly sensitive to temperature and acid strength.[1] Excessive heat can lead to the degradation of starting materials or the desired product, while insufficient heat may prevent the reaction from proceeding at an appreciable rate.

  • Instability of Reactants or Intermediates: The intermediates in many indole syntheses can be unstable under the reaction conditions, leading to decomposition or polymerization. For example, in the Fischer synthesis, the hydrazone or enamine intermediates can degrade under strongly acidic and high-temperature conditions.

  • Interfering Functional Groups: Sensitive functional groups on your starting materials can react under the synthesis conditions. Protecting these groups before the synthesis is often a necessary step.

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or carbonyl compound, can introduce unwanted side reactions that consume reactants and complicate purification.[1]

  • Choice of Synthesis Route: The chosen synthetic route may not be optimal for the desired substitution pattern. Some methods are inherently more efficient for specific substitution patterns.

Q2: My crude product is a dark, tarry mess. What causes this and how can I deal with it?

A2: Tar formation is a very common problem, especially in acid-catalyzed syntheses like the Fischer indole synthesis. The primary causes are:

  • Harsh Acidic Conditions: Strong protic acids (e.g., H₂SO₄, HCl) and high temperatures can promote polymerization and decomposition of the electron-rich indole ring and its precursors.

  • Unstable Intermediates: As mentioned, intermediates can degrade and polymerize under harsh conditions.

  • Oxygen Exposure: The presence of oxygen can lead to oxidative polymerization of the electron-rich indole product.

Troubleshooting Tar Formation:

  • Optimize the Acid Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a weaker Brønsted acid (e.g., acetic acid, p-TsOH).

  • Lower the Reaction Temperature: Many cyclizations can proceed at lower temperatures (e.g., 60-80 °C) over a longer period, which minimizes decomposition.

  • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative polymerization.

  • Effective Work-up: For isolating a product from a tarry mixture, a specific work-up protocol is often necessary. Please refer to Experimental Protocol 2: Work-up and Purification of a Tarry Indole Reaction Mixture .

Troubleshooting Guide 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is prone to several side reactions.

Q3: I am observing significant amounts of an aniline derivative as a byproduct. What is causing this?

A3: The formation of an aniline derivative is a classic side product of the Fischer indole synthesis and results from the cleavage of the N-N bond in the hydrazone or enehydrazine intermediate.[1][2][3] This side reaction is particularly prevalent under the following conditions:

  • Electron-Donating Substituents: When the arylhydrazine or the carbonyl compound contains strong electron-donating groups, the cationic intermediate formed upon N-N bond scission is stabilized, making this pathway more competitive with the desired[4][4]-sigmatropic rearrangement.[2][3] This is a known challenge in the synthesis of 3-aminoindoles.[1][2][3]

  • Strong Protic Acids: Strong acids can promote the protonation events that lead to N-N bond cleavage.

Mitigation Strategies:

  • Switch to a Lewis Acid Catalyst: Lewis acids like ZnCl₂ or ZnBr₂ can be more effective at promoting the desired cyclization over N-N bond cleavage compared to strong protic acids.[5]

  • Modify the Substrate: If possible, using starting materials with less strongly electron-donating groups can disfavor this side reaction.

  • Temperature Optimization: Lowering the reaction temperature may also help to disfavor the N-N cleavage pathway.[6]

Mechanism: N-N Bond Cleavage in Fischer Indole Synthesis

G cluster_main N-N Bond Cleavage Pathway Hydrazone Arylhydrazone Protonation1 Protonation (Nβ) Hydrazone->Protonation1 H⁺ Enehydrazine Enehydrazine Intermediate Protonation1->Enehydrazine Tautomerization Protonation2 Protonation (Nα) Enehydrazine->Protonation2 H⁺ Intermediate Key Intermediate (Nα-Protonated Enehydrazine) Protonation2->Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate->Sigmatropic Desired Pathway Cleavage Heterolytic N-N Bond Cleavage Intermediate->Cleavage Competing Pathway (Favored by EDGs) Indole Indole Product Sigmatropic->Indole ...→ Cyclization Aniline Aniline Byproduct Cleavage->Aniline Iminyl Iminyl Carbocation Cleavage->Iminyl

Caption: Competing pathways in the Fischer Indole Synthesis.

Q4: My reaction with an unsymmetrical ketone is producing a mixture of two indole regioisomers. How can I control the selectivity?

A4: The formation of two regioisomers is a common outcome when using an unsymmetrical ketone because enolization can occur on either side of the carbonyl group, leading to two different enehydrazine intermediates and subsequently two different indole products.[5]

Factors Influencing Regioselectivity:

  • Steric Hindrance: Generally, the reaction favors the pathway involving the less sterically hindered enamine intermediate. For an alkyl methyl ketone, this usually means the major product results from enolization at the methyl group.[5]

  • Acid Catalyst: The choice and strength of the acid catalyst can significantly influence the product ratio. Weaker acids often lead to lower selectivity.[5]

  • Electronic Effects: Electron-withdrawing or -donating groups on either the hydrazine or the ketone can influence the stability of the intermediates and transition states, thereby directing cyclization.

Strategies for Control:

  • Catalyst Screening: A systematic screening of different Brønsted and Lewis acids is the most effective approach to optimize regioselectivity.

  • Temperature Adjustment: Varying the reaction temperature can sometimes favor the formation of one isomer over the other.

  • Substrate Design: If possible, using a more sterically biased ketone can improve selectivity.

Mechanism: Regioisomer Formation with an Unsymmetrical Ketone

G cluster_regio Regioisomer Formation Start Arylhydrazine + Unsymmetrical Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Tautomerization Tautomerization Hydrazone->Tautomerization EnehydrazineA Enehydrazine A (Less Substituted) Tautomerization->EnehydrazineA Pathway A (Kinetically Favored) EnehydrazineB Enehydrazine B (More Substituted) Tautomerization->EnehydrazineB Pathway B RearrangementA [3,3]-Rearrangement EnehydrazineA->RearrangementA RearrangementB [3,3]-Rearrangement EnehydrazineB->RearrangementB IndoleA Indole Isomer A (Major Product) RearrangementA->IndoleA → Cyclization IndoleB Indole Isomer B (Minor Product) RearrangementB->IndoleB → Cyclization

Caption: Pathways leading to regioisomers in the Fischer synthesis.

Q5: Instead of the expected indole, I've isolated a significant amount of an indolenine. Why did this happen?

A5: The formation of a 3H-indole, or indolenine, is a known variation of the Fischer synthesis, particularly when α-branched carbonyl compounds are used.[7] The final step of the standard Fischer mechanism involves the elimination of ammonia and subsequent tautomerization to the aromatic indole. If the C3 position of the intermediate aminal lacks a proton, an indolenine is formed instead.

Conditions Favoring Indolenine Formation:

  • α-Branched Carbonyls: Ketones with a quaternary α-carbon will lead to indolenines.

  • Reaction Conditions: Careful control of reaction temperature and the choice of solvent and acid can sometimes favor the formation of the indolenine over the indole, even when a C3 proton is available for elimination.[7]

Troubleshooting Guide 2: The Bischler-Moehlau Indole Synthesis

This synthesis of 2-aryl-indoles from an α-bromo-acetophenone and excess aniline is known for often requiring harsh conditions.[8]

Q6: My Bischler-Moehlau synthesis is giving a very low yield and a mixture of products. How can I improve this?

A6: This is a very common issue with the classical Bischler-Moehlau synthesis, which is notorious for poor yields and unpredictable regioselectivity due to harsh reaction conditions.[8]

Improvement Strategies:

  • Milder Conditions: Modern variations of this synthesis offer significant improvements. The use of lithium bromide as a catalyst or employing microwave irradiation can provide milder reaction conditions, often leading to better yields and reduced reaction times.[8][9]

  • Substrate Dependency: The success of this reaction is highly dependent on the specific substrates used.[10] Isotopic labeling studies have shown that the mechanism can be complex, sometimes involving two equivalents of the aniline reactant and proceeding through an imine intermediate.[11] A thorough literature search for your specific substrate class is highly recommended.

Troubleshooting Guide 3: Palladium-Catalyzed Indole Syntheses (Larock, Heck, etc.)

Palladium-catalyzed methods offer milder alternatives for indole synthesis but come with their own set of potential side reactions.

Q7: In my Larock indole synthesis, I'm observing significant homocoupling of my starting materials. How can I suppress this?

A7: Homocoupling, the reaction of two molecules of the same starting material (e.g., two aryl halides or two alkynes), is a common side reaction in many palladium-catalyzed cross-coupling reactions.[6]

Causes and Solutions:

  • Sonogashira-type Homocoupling: If a copper co-catalyst is used, it can promote the homocoupling of terminal alkynes to form diynes. Switching to a "copper-free" protocol can eliminate this issue.[6]

  • Oxygen-Promoted Homocoupling: The homocoupling of boronic acids in Suzuki-type couplings (sometimes used to generate precursors) is often promoted by oxygen. Rigorous degassing of solvents and reagents is crucial.[6]

  • General Strategies: Lowering the reaction temperature and ensuring a slight excess of one coupling partner can often minimize homocoupling of the other.[1]

General Scheme: Desired vs. Homocoupling Side Reaction

G cluster_pd Palladium-Catalyzed Cross-Coupling A Aryl Halide (Ar-X) Desired Indole Product A->Desired HomocouplingA Biaryl (Ar-Ar) A->HomocouplingA Side Reaction B Alkyne (R-C≡C-R') B->Desired HomocouplingB Diyne (R-C≡C-C≡C-R') B->HomocouplingB Side Reaction Pd Pd(0) Catalyst Pd->HomocouplingA Side Reaction Pd->HomocouplingB Side Reaction

Caption: Desired cross-coupling vs. homocoupling side reactions.

Q8: My reaction mixture contains a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?

A8: Dehalogenation (or hydrodehalogenation) is the replacement of the halide on your starting material with a hydrogen atom. This side reaction is more common with electron-rich aryl halides and highly active catalyst systems.[6] The source of the hydrogen can be the solvent, base, or other reagents in the mixture.

Mitigation Strategies:

  • Choice of Base: Strong bases can sometimes promote pathways that lead to hydride formation. Screening weaker bases like carbonates or phosphates may reduce dehalogenation.

  • Ligand Modification: The choice of phosphine ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening different ligands is a viable strategy.

  • Solvent Choice: Ensure you are using anhydrous solvents, as water can sometimes be a proton source.

Q9: How do I remove residual palladium catalyst from my final product? This is critical for my downstream biological assays.

A9: Removing trace amounts of palladium is a crucial final step, as residual metal can interfere with biological assays. Standard purification methods are often insufficient.

Recommended Purification Protocol:

  • Initial Filtration: After the reaction work-up, filter the crude product solution through a pad of Celite® to remove the bulk of the precipitated palladium black.

  • Chromatography: While standard silica gel chromatography will remove a significant portion of the palladium, it is often not enough to reach very low ppm levels.[12]

  • Metal Scavenging: The most effective method is to use a metal scavenger.

    • Activated Carbon: Stirring the product solution with activated carbon can be effective.

    • Thiol-Based Scavengers: Scavengers like 2,4,6-trimercapto-s-triazine (TMT) or silica-bound thiol resins are highly effective at binding and removing palladium.[2][10] Treatment with these scavengers, followed by filtration, can reduce palladium levels to <1 ppm.[10]

For a detailed procedure, please see Experimental Protocol 3: Removal of Residual Palladium Catalyst .

Experimental Protocols

Protocol 1: General Procedure for Optimizing Acid Catalyst in Fischer Indole Synthesis

  • Setup: In a series of reaction vials, place the arylhydrazone (or arylhydrazine and carbonyl compound) (1.0 eq).

  • Catalyst Addition: To each vial, add a different acid catalyst (0.1 - 2.0 eq). Screen a range of catalysts including:

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), Acetic Acid (AcOH).

    • Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂).

    • Polyphosphoric Acid (PPA): Can act as both catalyst and solvent.

  • Reaction: Add an appropriate solvent (e.g., toluene, ethanol, or acetic acid) to achieve a concentration of 0.1-0.5 M. Heat the reactions to a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour). Note the formation of the desired product and any significant side products.

  • Analysis: Compare the conversion to product and the byproduct profile for each catalyst to determine the optimal conditions.

ParameterHigh Tar ConditionLow Tar RecommendationRationale
Temperature Too high (e.g., >100-120 °C)Optimize, often lower (e.g., 60-80 °C)Reduces the rate of decomposition and polymerization side reactions.
Acid Catalyst Strong Brønsted Acid (HCl, H₂SO₄)Milder Lewis Acid (ZnCl₂, BF₃·Et₂O) or weak Brønsted Acid (AcOH)Milder acids are less likely to catalyze unwanted polymerization or degradation pathways.[4]
Substrate Electron-donating groupsElectron-withdrawing groupsElectron-donating groups can divert the reaction through a non-productive pathway leading to byproducts.[4]
Reaction Time Excessively long at high tempMonitor by TLC and quench upon completionMinimizes the time the product is exposed to harsh conditions, preventing its degradation.

Protocol 2: Work-up and Purification of a Tarry Indole Reaction Mixture

  • Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-water containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Stir until effervescence ceases.

  • Initial Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The tarry material may not fully dissolve.

  • Filtration: Filter the organic extract through a pad of Celite® to remove insoluble tarry residues. Wash the Celite pad with fresh organic solvent.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel. A gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is often effective.

Protocol 3: Removal of Residual Palladium Catalyst

  • Dissolution: Dissolve the crude product (post-workup and initial filtration through Celite®) in a suitable organic solvent (e.g., Toluene, THF).

  • Scavenging: Add a palladium scavenger to the solution.

    • Option A (TMT): Add 2,4,6-trimercapto-s-triazine (TMT) (approx. 2-5 wt% relative to the crude product).

    • Option B (Thiol Resin): Add a silica-supported thiol scavenger resin (e.g., SiliaMetS® Thiol).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature may need to be determined experimentally.[2]

  • Filtration: Filter the mixture to remove the scavenger-palladium complex. Wash the filtered solid with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

  • Analysis (Optional): The residual palladium content can be quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level.[2]

References

  • Anderson, N. G., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1(4), 289-293. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

  • Hughes, D. L., & Zhao, D. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(17), 6539-6551. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Available at: [Link]

  • Chen, F. E., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Deprotection of Allyl Ester. Organic Process Research & Development, 14(4), 947-950. Available at: [Link]

  • Welch, D. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-272. Available at: [Link]

  • Zultanski, S. L., & Garg, N. K. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Journal of the American Chemical Society, 139(29), 9832-9835. Available at: [Link]

  • Welch, D. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266-272. Available at: [Link]

  • Vara, Y., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 20(6), 10556-10569. Available at: [Link]

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. Available at: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (Vol. 61, pp. 1-23). John Wiley & Sons, Inc.
  • Joucla, L., et al. (2014). Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics, 33(8), 2034-2043. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Indole-2-Carboxylate Formylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a brick wall when attempting to formylate indole-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a brick wall when attempting to formylate indole-2-carboxylates.

While the Vilsmeier-Haack reaction is the gold standard for indole C3-formylation, the presence of an electron-withdrawing ester group at the C2 position fundamentally alters the electronic landscape of the pyrrole ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to restore high yields in your synthetic workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my standard Vilsmeier-Haack protocol (0 °C to RT) yield <20% for indole-2-carboxylates, whereas unsubstituted indoles reach >90%? A1: The root cause is electronic deactivation. The ester group at the C2 position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This severely depletes the electron density at the adjacent C3 position, which is the primary site of nucleophilic attack. Consequently, the activation energy required to form the Wheland intermediate is significantly higher. Running this reaction at standard temperatures (0 °C to room temperature) fails to provide the necessary kinetic energy, resulting in stalled reactions and unrecovered starting material.

Q2: How can I optimize the classical Vilsmeier-Haack conditions to overcome this deactivation? A2: You must modulate the thermodynamics of the reaction. Elevating the reaction temperature to 60–90 °C is critical. At these temperatures, the deactivated C3 carbon gains sufficient thermal energy to attack the electrophilic chloroiminium ion (Vilsmeier reagent). Literature confirms that formylation of ethyl 5-phenylindole-2-carboxylate at 60 °C for 3 hours successfully yields 88% of the 3-formyl derivative, whereas low-temperature attempts fail entirely (1[1]).

Q3: Stoichiometric POCl₃ is too harsh for my late-stage functionalization. Are there milder alternatives that maintain high yields? A3: Yes. If your substrate contains acid-sensitive moieties, consider these catalytic approaches:

  • P(III)/P(V)=O Redox Cycling: This modern catalytic Vilsmeier-Haack variant uses a phosphine oxide catalyst and phenylsilane to generate the acylation reagent in situ, avoiding toxic stoichiometric POCl₃. It is highly effective for late-stage formylation (2[2]).

  • Iron-Catalyzed Aerobic Formylation: Using just 2 mol% FeCl₃, aqueous formaldehyde, and ammonia under air at 130 °C provides a remarkable, green alternative that consistently delivers high yields (up to 93%) without harsh halogenated reagents (3[3]).

Workflow Start Low Yield in Formylation (< 20%) CheckTemp Is Reaction Temp < 60°C? Start->CheckTemp Heat Increase Temp to 60-90°C (Overcome EWG) CheckTemp->Heat Yes CheckTox Is POCl3 Toxicity a Concern? CheckTemp->CheckTox No Heat->CheckTox CatMethod Use P(III)/P(V) or Fe-Catalyzed Method CheckTox->CatMethod Yes Success Optimal C3-Formylation (> 80% Yield) CheckTox->Success No CatMethod->Success

Logical workflow for troubleshooting low yields in indole-2-carboxylate formylation.

Part 2: Quantitative Data Comparison

To assist in selecting the optimal synthetic route, compare the performance metrics of various formylation strategies applied to deactivated indole-2-carboxylates:

MethodologyReagents / CatalystTemperatureTypical YieldSubstrate Scope & Limitations
Standard Vilsmeier-Haack POCl₃, DMF (Stoichiometric)0 °C to RT< 20%Fails due to C2-ester deactivation.
High-Temp Vilsmeier-Haack POCl₃, DMF (Stoichiometric)60–90 °C80–90%High yield, but incompatible with acid-sensitive groups.
P(III)/P(V) Catalytic PhSiH₃, DEBM, DMF60 °C60–80%Mild conditions; avoids toxic POCl₃. Excellent for late-stage.
Iron-Catalyzed Aerobic FeCl₃ (2 mol%), HCHO, NH₃(aq)130 °C70–93%Highly scalable, green oxidant (air), but requires high heat.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific checkpoints, you can ensure the mechanistic pathway is proceeding correctly.

Protocol A: High-Temperature Vilsmeier-Haack Formylation

Use this for robust substrates where maximum throughput and cost-efficiency are required.

  • Vilsmeier Reagent Pre-formation: In a dry, argon-purged flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation: The solution should turn pale yellow and slightly viscous, confirming the formation of the electrophilic chloroiminium ion.

  • Substrate Addition: Dissolve the indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 60–90 °C for 3 hours.

    • Self-Validation: Monitor by TLC (typically 3:1 Hexanes:EtOAc). The starting material spot should completely disappear, replaced by a highly UV-active baseline spot (the iminium salt intermediate).

  • Hydrolysis (Critical Step): Cool the mixture to 0 °C. Pour slowly over crushed ice. Carefully neutralize with saturated aqueous sodium acetate (NaOAc) or 2M NaOH until the pH is exactly 7–8.

    • Self-Validation: The iminium salt hydrolyzes, precipitating the 3-formyl-indole-2-carboxylate as a solid. A pH < 6 results in incomplete hydrolysis; pH > 9 risks unwanted ester cleavage.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism Vilsmeier Vilsmeier Reagent (Electrophile) Barrier High Energy Barrier Requires Thermal Energy Vilsmeier->Barrier Indole Indole-2-carboxylate (Deactivated Nucleophile) Indole->Barrier Iminium Iminium Intermediate Barrier->Iminium Hydrolysis Aqueous Base Hydrolysis Iminium->Hydrolysis Product 3-Formyl Product Hydrolysis->Product

Mechanistic pathway highlighting the thermal energy requirement due to C2-ester deactivation.

Protocol B: Iron-Catalyzed Aerobic C3-Formylation (Green Alternative)

Use this for acid-sensitive substrates or when avoiding halogenated reagents is a priority.

  • Reaction Assembly: In a standard reaction tube, combine the indole-2-carboxylate (1.0 equiv), FeCl₃ (2 mol%), aqueous formaldehyde (37%, 2.0 equiv), and aqueous ammonia (25%, 2.0 equiv) in DMF (0.2 M concentration).

  • Aerobic Oxidation: Do not seal the tube with a septum. Leave it open to the air or attach an air balloon.

    • Self-Validation: Oxygen from the air acts as the stoichiometric oxidant; sealing the tube will stall the reaction at the intermediate imine stage.

  • Heating: Stir the mixture at 130 °C for 4–6 hours.

    • Self-Validation: TLC analysis will show the gradual emergence of the formylated product without the formation of baseline iminium salts.

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3x). Wash extensively with water to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Part 4: References

  • Some new derivatives of 5-aryl- and 2, 5-diarylindoles. Semantic Scholar. 1[1]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications. 2[2]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal (Synlett). 3[3]

Sources

Optimization

Technical Support Center: Site-Selective Indole C–H Functionalization

Welcome to the Advanced Synthesis Support Center. Controlling the regioselectivity of indole functionalization is a notorious challenge in drug development and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Controlling the regioselectivity of indole functionalization is a notorious challenge in drug development and natural product synthesis. Because the indole scaffold possesses multiple reactive sites (C2, C3, C4, C5, C6, C7, and N1), overriding its inherent electronic biases requires precise mechanistic control.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to help you achieve absolute regiocontrol over the indole core.

Troubleshooting & FAQs: Overcoming Regioselectivity Challenges

Q: My electrophilic substitution reactions exclusively yield C3-functionalized indoles. How do I redirect the functionalization to the C2 position? A: The inherent reactivity of the pyrrole ring dictates that electrophilic aromatic substitution (EAS) occurs at the C3 position. This is because the intermediate Wheland complex at C3 is stabilized by the adjacent nitrogen lone pair without disrupting the aromaticity of the benzenoid core. To switch selectivity to C2, you must abandon electronic control in favor of coordination control. By installing a Lewis-basic directing group (DG) on the N1 position (e.g., a pyrimidyl group or a removable tether) and employing a transition metal catalyst like Ru(II) or Pd(II), the metal coordinates to the DG and undergoes directed C–H activation. This forms a thermodynamically favored 5-membered metallacycle exclusively at the C2 position, completely overriding the natural C3 preference[1].

Q: I need to functionalize the benzenoid core at the C4 position, but my catalyst keeps activating the pyrrole ring. What is the mechanistic workaround? A: Accessing the benzenoid core (C4–C7) is difficult because these C–H bonds are significantly less reactive than those on the pyrrole ring[2]. To target C4, the most robust strategy is to install a directing group at the C3 position. For example, a C3-acetyl or C3-pivaloyl group can direct a Pd(II) catalyst to the C4 position by forming a 6-membered palladacycle[2]. Alternatively, if your substrate is an indole-3-carboxaldehyde, you can use a Transient Directing Group (TDG) like glycine. Glycine condenses with the aldehyde in situ to form an imine, which coordinates Pd(II) and directs it to C4 via a [5,6]-bicyclic intermediate. This is highly selective because activating the C2 position would require a highly strained [5,5]-bicyclic intermediate[3].

Q: How can I achieve selective C7 functionalization without over-functionalizing the C2 position? A: C7 functionalization requires an N1-directing group, but you must carefully tune the steric bulk of the DG to prevent the default C2 activation. Using a highly bulky directing group, such as an N-pivaloyl or N-di-tert-butylphosphinoyl (-P(O)tBu2) group, introduces severe steric repulsion if the metal attempts to insert at C2 (which forms a 5-membered metallacycle),[2]. Instead, the steric bulk forces the metal (typically Rh(III) or Pd(II)) to activate the C7 position, forming a less hindered 6-membered metallacycle.

Q: Directing groups are effective, but removing them often degrades my indole core. Are there milder alternatives? A: Yes. If harsh deprotection conditions (like strong acids/bases for N-acetyl removal) degrade your product, consider two modern approaches:

  • Transient Directing Groups (TDGs): As mentioned for C4 functionalization, TDGs like amino acids form reversible imines that hydrolyze automatically during the aqueous workup, leaving the native functional group intact[3].

  • Removable Tethers: For C2 arylation, Ru-catalyzed systems have been developed using specialized heteroatom tethers that can be cleaved sequentially in a one-pot process under mild conditions, yielding the NH-free indole directly[1].

Mechanistic Workflows & Logic

Regioselectivity_Logic Indole Indole Core (Inherent Reactivity) EAS Electrophilic Aromatic Substitution (EAS) Indole->EAS No Catalyst Directed Transition Metal C-H Activation Indole->Directed Pd, Rh, Ru Catalysts C3 C3 Functionalization (Default Pathway) EAS->C3 N_DG N1-Directing Group (e.g., Pivaloyl, P(O)tBu2) Directed->N_DG C3_DG C3-Directing Group (e.g., Pivaloyl, TDG) Directed->C3_DG C2 C2 Functionalization (5-membered metallacycle) N_DG->C2 Low Steric Bulk C7 C7 Functionalization (6-membered metallacycle) N_DG->C7 High Steric Bulk (Blocks C2) C4 C4 Functionalization (5/6-membered metallacycle) C3_DG->C4 Directed to Benzenoid Core

Logic tree for overriding inherent indole reactivity to achieve site-selective C-H activation.

TDG_Workflow Start Indole-3-carboxaldehyde Imine Imine Intermediate (TDG Bound) Start->Imine + Glycine (TDG) - H2O Palladacycle [5,6]-Bicyclic Pd(II) Intermediate Imine->Palladacycle Pd(OAc)2 C4-H Activation Product C4-Functionalized Indole + Regenerated TDG Palladacycle->Product Functionalizing Agent (e.g., NCS, NBS)

Transient Directing Group (TDG) workflow for selective C4-H functionalization of indoles.

Quantitative Data: Directing Group & Catalyst Matrix

The following table summarizes the causal relationships between directing group placement, steric bulk, catalyst selection, and the resulting regioselectivity,[2],[3],[1],[4].

Target SiteDirecting Group (Position)Catalyst SystemKey Mechanistic IntermediateReference
C2 N-Pyrimidyl or Tether (N1)Ru(II) or Pd(II)5-membered metallacycle[1]
C4 Imine via Glycine (C3, TDG)Pd(II)[5,6]-bicyclic palladacycle[3]
C4 Acetyl or Pivaloyl (C3)Pd(II)6-membered palladacycle[2]
C7 Pivaloyl (N1)Rh(III)6-membered rhodacycle (Steric control)
C7 Phosphinoyl, -P(O)tBu2 (N1)Pd(II)6-membered palladacycle (Steric control)[2]

Experimental Protocols

Protocol 1: Pd(II)-Catalyzed C4–H Chlorination via Transient Directing Group

This protocol utilizes glycine as a TDG to selectively chlorinate the C4 position of indole-3-carboxaldehydes, leaving the C2 and C5-C7 positions untouched[3].

Reagents:

  • Indole-3-carboxaldehyde (0.2 mmol, 1.0 equiv)

  • N-Chlorosuccinimide (NCS) (0.24 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Glycine (0.04 mmol, 20 mol%)

  • Solvent: Hexafluoro-2-propanol (HFIP) / Acetic Acid (AcOH) (9:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • In an oven-dried reaction tube equipped with a magnetic stir bar, add the indole-3-carboxaldehyde, NCS, Pd(OAc)₂, and glycine.

  • Add the HFIP/AcOH solvent mixture. Seal the tube securely.

  • Stir the reaction mixture at 80 °C in a pre-heated oil bath for 12 hours.

  • Cool the mixture to room temperature. The acidic workup naturally hydrolyzes the transient imine back to the aldehyde.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc).

  • Self-Validation: Confirm regioselectivity via ¹H NMR. The diagnostic C4–H proton (typically a doublet around 7.2–7.4 ppm in the parent indole) will be entirely absent. The remaining benzenoid protons (C5, C6, C7) will shift from a complex AMX system to an ortho-coupled doublet-pair and a triplet.

Protocol 2: Rh(III)-Catalyzed C7-Alkenylation using Steric Control

This protocol leverages the extreme steric bulk of the N-pivaloyl group to block C2 activation, forcing the Rh(III) catalyst to activate the C7 position.

Reagents:

  • N-Pivaloylindole (0.2 mmol, 1.0 equiv)

  • Terminal Olefin (e.g., methyl acrylate) (0.4 mmol, 2.0 equiv)

  • [RhCp*Cl₂]₂ (0.01 mmol, 5 mol%)

  • AgSbF₆ (0.04 mmol, 20 mol%)

  • Cu(OAc)₂ (0.4 mmol, 2.0 equiv)

  • Solvent: tert-Amyl alcohol (t-AmylOH) (2.0 mL)

Step-by-Step Methodology:

  • In a Schlenk tube under a nitrogen atmosphere, combine N-pivaloylindole, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Add the terminal olefin and t-AmylOH via syringe.

  • Seal the tube and stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove metal salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Self-Validation: In the ¹H NMR spectrum, the large tert-butyl singlet of the pivaloyl group (~1.4 ppm) must remain intact. The C7–H signal (typically a highly deshielded doublet around 8.3 ppm due to the N-carbonyl group) will disappear. Look for new olefinic proton signals between 6.0–7.5 ppm exhibiting a large trans coupling constant (J ≈ 16 Hz).

References[1] C-H Functionalization of Indoles and Oxindoles Through CDC Reactions. Targets in Heterocyclic Systems.http://dx.medra.org/10.17374/targets.2025.28.245[3] From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.https://pubs.acs.org/doi/10.1021/acs.accounts.1c00054[4] Pd(II)-Catalyzed Transient Directing Group-Assisted Regioselective Diverse C4–H Functionalizations of Indoles. Organic Letters.https://pubs.acs.org/doi/10.1021/acs.orglett.2c00326[2] Ruthenium-Catalyzed Heteroatom-Directed Regioselective C-H Arylation of Indoles Using a Removable Tether. Organic Letters.https://pubs.acs.org/doi/10.1021/acs.orglett.5b00535[5] Regioselective direct arylation of indoles on the benzenoid moiety. Chemical Communications.https://pubs.rsc.org/en/content/articlelanding/2018/CC/C7CC08752G

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Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the multi-gram to kilogram scale-up of Ethyl 7-chloro-6-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the multi-gram to kilogram scale-up of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate .

This highly functionalized indole is notoriously difficult to scale due to the energetic hazards of its precursors and the regioselectivity challenges during functionalization. The synthesis relies on two pivotal transformations: the Hemetsberger-Knittel indole synthesis to build the core, and the Vilsmeier-Haack reaction for C3-formylation.

SynthesisWorkflow SM 2-Chloro-3-fluorobenzaldehyde + Ethyl azidoacetate Condensation Knoevenagel Condensation SM->Condensation Azide Ethyl 2-azido-3-(2-chloro-3- fluorophenyl)acrylate (Explosion Hazard) Condensation->Azide Flow Continuous Flow Thermolysis (Hemetsberger-Knittel) Azide->Flow Indole Ethyl 7-chloro-6-fluoro-1H- indole-2-carboxylate Flow->Indole VH Vilsmeier-Haack Formylation (POCl3 + DMF) Indole->VH Target Ethyl 7-chloro-6-fluoro-3-formyl- 1H-indole-2-carboxylate VH->Target

Reaction workflow from starting materials to the final 3-formyl indole target.

Section 1: Hemetsberger-Knittel Indole Synthesis (Scale-up & Safety)

Q: How do we mitigate the explosive hazards of ethyl azidoacetate and the azidocinnamate intermediate at a multi-kilogram scale? A: The 1 involves the thermolysis of an α-azidocinnamate ester to form an indole via a highly reactive nitrene intermediate[1]. In traditional batch reactors, heating large quantities of the azido intermediate poses a severe thermal runaway and explosion hazard[2]. To mitigate this, we mandate the transition from batch to continuous flow chemistry. Flow reactors limit the reacting volume (residence time) and provide superior heat transfer, preventing the accumulation of the explosive azide and safely dissipating the exothermic energy of N₂ extrusion[3].

Q: What causes the low yield and high dimer formation during the thermolysis step, and how is it resolved? A: Dimerization is a competing pathway caused by the intermolecular reaction of the intermediate azirine or nitrene species before intramolecular C-H insertion can occur[2]. In batch, long heating times at lower temperatures favor this intermolecular dimerization. By utilizing continuous flow, you can safely operate at much higher temperatures (e.g., 160–180 °C) with a very short residence time. This kinetic regime strongly favors the rapid intramolecular ring closure to the indole core over bimolecular dimerization[2].

Protocol 1: Continuous Flow Hemetsberger Synthesis

Self-Validating Logic: This protocol uses inline IR spectroscopy to monitor the disappearance of the azide stretch (~2110 cm⁻¹), ensuring complete conversion before the stream exits the reactor.

  • Preparation: Dissolve the precursor, Ethyl 2-azido-3-(2-chloro-3-fluorophenyl)acrylate (1.0 M), in anhydrous mesitylene.

  • Reactor Setup: Prime a continuous flow reactor (e.g., a stainless-steel coil reactor) with neat mesitylene. Set the reactor temperature to 170 °C.

  • Pumping: Pump the azide solution through the heated coil at a flow rate calculated to give a residence time of 5-10 minutes.

  • Monitoring: Monitor the reactor output using an inline ReactIR probe. The absence of the azide peak validates complete, safe thermolysis.

  • Isolation: Cool the output stream to 0 °C to precipitate the intermediate, Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate. Filter and wash with cold heptane.

Section 2: Vilsmeier-Haack Formylation (Regioselectivity & Exothermicity)

Q: The POCl₃/DMF complex formation is highly exothermic. How do we control this during scale-up to prevent decomposition? A: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the active electrophile, chloromethyleneiminium ion (Vilsmeier reagent). This is highly exothermic. If the temperature exceeds 10 °C during reagent formation, the complex can degrade, leading to dark, tarry byproducts and reduced formylation efficiency[4]. Solution: Form the reagent in a separate vessel. Slowly add POCl₃ dropwise to anhydrous DMF pre-cooled to 0–5 °C with vigorous stirring, ensuring the internal temperature never exceeds 10 °C[4]. Only after the reagent is fully formed and stabilized should the indole substrate be introduced.

Q: Why am I seeing N-formylation or chlorination byproducts instead of pure C3-formylation? A: Indoles are highly nucleophilic at the C3 position. However, the N1 position can also react kinetically. N-formylation is reversible, whereas C3-formylation is thermodynamically driven and irreversible. If you isolate N-formylated products, your reaction time is too short, or your temperature is too low to allow thermodynamic equilibration. Conversely, chlorination at C3 or C4 occurs if excess POCl₃ is used at excessively high temperatures (>100 °C). Maintain the reaction strictly between 85-95 °C for 5-8 hours to ensure complete migration and irreversible C3 trapping[4].

Protocol 2: Scaled-up Vilsmeier-Haack Formylation

Self-Validating Logic: The protocol relies on a strict pH-controlled quench. The intermediate iminium salt is highly stable in acidic conditions; it must be hydrolyzed under alkaline conditions to release the target aldehyde.

  • Reagent Generation: In a jacketed vessel at 0 °C, add anhydrous DMF (3.0 equiv). Slowly dose POCl₃ (1.5 equiv) over 2 hours, maintaining internal temp <10 °C[4]. Stir for 30 mins.

  • Substrate Addition: Dissolve Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (1.0 equiv) in DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Ramp the temperature to 85 °C and stir for 6 hours[4]. Monitor by HPLC until the starting material is <1%.

  • Quench & Hydrolysis: Cool the mixture to room temperature. Pour slowly into crushed ice. Crucial Step: Slowly add 20% aqueous NaOH or saturated sodium carbonate until the pH reaches 8-9[4]. The alkaline pH drives the hydrolysis of the iminium intermediate to the target aldehyde.

  • Isolation: Stir the alkaline slurry for 1 hour at room temperature. Filter the precipitated Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, wash with water, and dry under vacuum.

WorkupLogic Quench Pour Reaction into Crushed Ice CheckPH Measure pH Quench->CheckPH Acidic pH < 7 (Iminium Salt Stable) CheckPH->Acidic Basic pH 8-9 (Aldehyde Forms) CheckPH->Basic Adjust Add 20% NaOH or Sat. Na2CO3 slowly Acidic->Adjust Filter Filter Precipitate (Target Compound) Basic->Filter Adjust->CheckPH

Troubleshooting logic tree for the Vilsmeier-Haack aqueous quench and hydrolysis step.

Section 3: Quantitative Data Summary

To justify the methodological shifts from traditional batch to flow, and to optimize the formylation, review the comparative data below.

Reaction StepMethodologyReagents / ConditionsYield (%)Purity (%)Primary Bottleneck Resolved
Hemetsberger Indole Synthesis Traditional BatchXylene, 140 °C, 12 h45 - 55%< 80%High dimer formation; severe thermal runaway risk[2].
Hemetsberger Indole Synthesis Continuous FlowMesitylene, 170 °C, 10 min72 - 78%> 95%Safely dissipates heat; prevents azide accumulation[2].
Vilsmeier-Haack Formylation Stoichiometric BatchPOCl₃ / DMF, 85 °C, 6 h88 - 96%> 98%Exotherm controlled via dropwise dosing at 0 °C[4].
Vilsmeier-Haack Formylation Catalytic (Alternative)P(III)/P(V)=O cycle, PhSiH₃63 - 78%> 90%Avoids stoichiometric toxic POCl₃ for greener scale-up[5].

Note: While catalytic Vilsmeier-Haack methods are emerging for late-stage functionalization[5], stoichiometric POCl₃/DMF remains the industrial standard for robust, high-yield scale-up of indole-3-carboxaldehydes[4].

References

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications | 5

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles | Benchchem |4

  • Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole | Organic Process Research & Development - ACS Publications |2

  • Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry | PubMed | 3

  • Hemetsberger indole synthesis | Wikipedia | 1

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles | Org. Chem. Res. |

Sources

Optimization

Technical Support Center: Advanced Formylation Strategies for Indole-2-Carboxylates

The Mechanistic Challenge: Why is C-3 Formylation Difficult? Welcome to the Technical Support Center for Indole Chemistry. Formylating indole-2-carboxylates presents a unique mechanistic hurdle. The C-2 carboxylate group...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: Why is C-3 Formylation Difficult?

Welcome to the Technical Support Center for Indole Chemistry. Formylating indole-2-carboxylates presents a unique mechanistic hurdle. The C-2 carboxylate group is highly electron-withdrawing, which depletes the electron density of the pyrrole ring and significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy at the C-3 position.

Historically, the Vilsmeier-Haack reaction (POCl₃/DMF) has been the standard for synthesizing critical drug scaffolds like 1. However, the harsh electrophilic nature of the chloroiminium ion often leads to substrate degradation, poor functional group tolerance, and complex workups. This guide provides field-proven, alternative formylating agents to overcome these barriers.

Diagnostic Workflow

Use the following decision matrix to select the optimal formylating agent based on your substrate's specific vulnerabilities.

G Start Indole-2-carboxylate Formylation Need Q1 Is the substrate sensitive to strong acids/POCl3? Start->Q1 Standard Vilsmeier-Haack (POCl3/DMF) Q1->Standard No Q2 Need isotopic labeling (C1-Deuteration)? Q1->Q2 Yes Photo Glyoxylic Acid + Visible Light Q2->Photo Yes Q3 Deactivated or sterically hindered system? Q2->Q3 No Ortho TMOF + BF3·OEt2 (Orthoester) Q3->Ortho No Duff HMTA + CAN-SiO2 (Modified Duff) Q3->Duff Yes

Decision logic for selecting alternative formylating agents for indole-2-carboxylates.

Quantitative Comparison of Formylating Agents

The table below summarizes the expected performance metrics of alternative formylation protocols compared to the Vilsmeier-Haack baseline.

Formylating SystemCatalyst / ActivatorTypical C-3 YieldReaction TempTimeKey Advantage
Vilsmeier-Haack POCl₃ / DMFVariable0 °C to 60 °C1–3 hFast, established baseline
Orthoester (TMOF) BF₃·OEt₂77–98%Room Temp2–4 hMild, high yield, scalable
Photoredox Visible Light (Isatin)60–66%Room Temp24 hEnables C1-deuteration
Modified Duff CAN-SiO₂38–65%60 °C4–6 hOvercomes steric hindrance

Troubleshooting & FAQs

Q1: My indole-2-carboxylate degrades under standard Vilsmeier-Haack conditions. What is the most robust, scalable alternative for acid-sensitive substrates?

Causality & Insight: The degradation is caused by the extreme Lewis acidity and the generation of HCl during the Vilsmeier-Haack process. We recommend transitioning to the2 system. TMOF acts as a reliable, mild formyl source. The causality here relies on the generation of a dialkoxycarbenium ion—a softer electrophile than the Vilsmeier intermediate.

Self-Validating System: This reaction validates itself chemically; the initial electrophilic attack forms a stable acetal intermediate that inherently prevents over-formylation or polymerization. The acetal only hydrolyzes to the desired aldehyde during the aqueous workup.

Protocol: TMOF/BF₃·OEt₂-Mediated Formylation

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM). If the substrate is highly soluble, neat TMOF can be used as the solvent.

  • Activation: Add Trimethyl orthoformate (TMOF) (1.5 to 3.0 equiv) to the solution.

  • Catalysis: Cool the mixture to 0 °C. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via TLC.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The intermediate acetal hydrolyzes during this aqueous workup to yield the 3-formylindole derivative.

Q2: I am developing a metabolically stable analog and need to synthesize a C1-deuterated 3-formylindole-2-carboxylate. Traditional deuterated reagents are too expensive. What is a viable alternative?

Causality & Insight: Using deuterated DMF or chloroform is cost-prohibitive for scale-up. The optimal alternative is an organophotoredox-catalyzed direct formylation using3. This method leverages visible light and ambient air (O₂) as the terminal oxidant.

Self-Validating System: The brilliance of this system lies in its auto-catalytic loop. The oxidative environment converts a trace amount of the indole starting material into an isatin derivative. This isatin byproduct then acts as the endogenous photosensitizer (photocatalyst) to drive the main formylation cycle. The reaction validates its progression visually through a distinct color change as the isatin photocatalyst is generated in situ.

Protocol: Photoredox Formylation with Glyoxylic Acid

  • Setup: Equip an open flask with a magnetic stirrer and place it in a photoreactor equipped with 2 × 42 W compact fluorescent lamps (CFLs).

  • Reagents: Add the indole-2-carboxylate (1.0 equiv), deuterated glyoxylic acid monohydrate (3.0 equiv), and Sodium Acetate (NaOAc) (2.0 equiv) as a base.

  • Solvent: Dissolve the solid mixture in Acetonitrile (CH₃CN).

  • Irradiation: Stir the mixture at room temperature under visible light irradiation, leaving the flask open to the air for 24 hours.

  • Isolation: Dilute the mixture with water and extract with dichloromethane. Purify via silica gel chromatography to isolate the C-3 formylated, C1-deuterated product (typically achieving 95–99% D-incorporation).

Q3: I am working with a highly deactivated, sterically hindered benz[f]indole-2-carboxylate. Both Vilsmeier and TMOF methods yield unreacted starting material. How can I force this reaction?

Causality & Insight: Extended aromatic systems like benz[f]indoles distribute the HOMO electron density across a larger conjugated network, further dampening the nucleophilicity at C-3. Furthermore, steric bulk blocks bulky intermediate complexes. A modified Duff reaction utilizing4 (Ceric Ammonium Nitrate supported on Silica) is required. HMTA provides a compact, highly reactive iminium species. The CAN-SiO₂ solid support provides a high local concentration of Lewis acidity to polarize the HMTA without acidifying the bulk solution, driving the equilibrium forward despite steric hindrance.

Self-Validating System: This heterogeneous catalytic system is self-validating through phase separation. The active electrophilic species is generated exclusively on the surface of the silica, preventing off-target side reactions in the bulk solvent. Once the reaction is complete, the catalyst is simply filtered away, halting any further reactivity.

Protocol: Modified HMTA/CAN-SiO₂ Formylation

  • Mixture: Dissolve the sterically hindered ethyl benz[f]indole-2-carboxylate (1.0 equiv) in Acetonitrile or DMF (5 mL per 100 mg of substrate).

  • Reagents: Add HMTA (1.5 to 3.9 equiv) and 10% CAN-SiO₂ (0.1 to 0.3 equiv).

  • Heating: Heat the mixture to 60 °C with continuous stirring for 4–6 hours. Monitor the consumption of the starting material by LC-MS.

  • Workup: Filter the reaction mixture through a Celite pad to remove the solid CAN-SiO₂ catalyst.

  • Isolation: Concentrate the filtrate in vacuo, neutralize the residue with 10% aqueous Na₂CO₃ to pH 9, and extract with ethyl acetate. Purify via column chromatography to yield the 3-formyl derivative.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source ACS Omega URL
  • Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid Organic Letters URL
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists PMC / NIH URL
  • ベンズ [f] インドール2 カルボン酸エチルの求電子置換反応における 反応性と位置選択性 (Reactivity and Regioselectivity of Ethyl Benz[f]indole-2-carboxylate in Electrophilic Substitution)

Sources

Reference Data & Comparative Studies

Validation

Validation of the structure of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate by X-ray crystallography

Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural validation of complex pharmacophores is a critical bottleneck. Indole-2-carboxylates are highly privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural validation of complex pharmacophores is a critical bottleneck. Indole-2-carboxylates are highly privileged scaffolds, frequently utilized in the development of antiviral agents such as HIV-1 integrase strand transfer inhibitors (INSTIs)[1].

When functionalizing these scaffolds with multiple halogens and formyl groups—specifically yielding Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate —standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) often yield ambiguous results[2]. This guide objectively compares structural validation modalities and provides a comprehensive, self-validating Single Crystal X-Ray Diffraction (SC-XRD) protocol to definitively establish the regiochemistry, stereochemistry, and crystal packing of this critical intermediate.

The Analytical Challenge: Why Heuristic Methods Fall Short

The molecule , Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate, presents a unique analytical challenge due to its dense substitution pattern:

  • Mass Spectrometry (LC-MS): While high-resolution MS will easily confirm the exact mass and the isotopic signature of a single chlorine atom, it provides zero 3D spatial data. It cannot differentiate between a 6-fluoro-7-chloro isomer and a 6-chloro-7-fluoro isomer.

  • NMR Spectroscopy: NMR is a powerful dynamic technique for studying molecules in solution[3]. However, the absence of protons at the C6 and C7 positions removes critical 1 H- 1 H NOE (Nuclear Overhauser Effect) handles. While 19 F- 1 H coupling can identify the proton adjacent to the fluorine (C5-H), definitively assigning the absolute regiochemistry of the heavy halogens relies on complex, empirically derived chemical shift perturbations that are prone to error[2]. Furthermore, determining the exact orientation of the 3-formyl group relative to the 2-ester is highly challenging in solution.

Because of these limitations, SC-XRD remains the gold standard for synthetic chemists who require absolute certainty of molecular configuration[2].

G A Synthesis of Halogenated Indole B LC-MS & 1D NMR (Mass & Basic Connectivity) A->B C Structural Ambiguity: F/Cl Regiochemistry? B->C D 2D NMR (HMBC/NOESY) (Often Inconclusive) C->D Heuristic Approach E Single Crystal X-Ray Diffraction (SC-XRD) C->E Direct Validation D->E Escalate on Failure F Definitive 3D Model: Absolute Connectivity E->F

Workflow comparing heuristic NMR approaches versus direct SC-XRD validation.

Objective Comparison: SC-XRD vs. Alternative Modalities

To justify the time investment required for crystallization, we must objectively compare the data output of SC-XRD against standard solution-state techniques.

Analytical ParameterSingle Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (LC-MS)
Primary Output 3D atomic coordinates & bond lengthsLocal magnetic environment & connectivityExact mass (m/z) & isotopic distribution
Regiochemistry (F/Cl) Unambiguous (Direct electron density mapping)Ambiguous (Relies on complex coupling/NOE)None (Cannot differentiate isomers)
Stereochemistry Absolute & Relative configurationRelative (often requires derivatization)None
Sample State Solid (Requires high-quality single crystal)Solution (Requires high solubility)[3]Solution/Gas
Data Acquisition Hours to Days (Rate-limiting step: crystallization)Minutes to HoursMinutes

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines the methodology for obtaining a high-resolution crystal structure. Every step is designed with a specific physicochemical causality to ensure the resulting model is a self-validating system.

Protocol A 1. Vapor Diffusion (Slow Nucleation) B 2. Cryocooling (100 K) A->B C 3. X-Ray Diffraction (Mo Kα) B->C D 4. Phase Resolution (Direct Methods) C->D E 5. Refinement (Self-Correcting) D->E

Step-by-step SC-XRD methodology forming a self-validating structural determination system.

Step 1: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate in 0.5 mL of dichloromethane (DCM).

  • Antisolvent Layering: Place the unsealed sample vial inside a larger, sealed chamber containing 5 mL of hexanes.

  • Equilibration: Allow vapor diffusion to proceed at 4 °C for 48–72 hours.

  • Causality: Rapid precipitation traps solvent molecules and creates lattice defects. Vapor diffusion ensures the system approaches supersaturation slowly, allowing the indole molecules to orient into their lowest-energy thermodynamic state. This highly ordered lattice is strictly required for coherent X-ray scattering.

Step 2: Mounting and Cryocooling
  • Selection: Select a single, optically clear crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using a liquid nitrogen cold stream.

  • Causality: At room temperature, atoms vibrate significantly, smearing the electron density and weakening high-angle diffraction spots. Cooling to 100 K minimizes the Debye-Waller factor (thermal motion), sharpening the electron density map and allowing precise differentiation between closely related atoms (e.g., C, N, and O)[4].

Step 3: Data Collection and Refinement
  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å).

  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

Trustworthiness: The Self-Correcting Nature of SC-XRD

The refinement process in SC-XRD acts as a mathematically self-validating system[4]. If a researcher incorrectly assumes the synthesis yielded the 6-chloro-7-fluoro isomer and forces that model into the refinement software, the data will immediately flag the error.

Chlorine possesses 17 electrons, whereas Fluorine has only 9. Placing a Fluorine atom in the model where a Chlorine atom actually exists in the crystal results in a massive positive peak in the difference Fourier electron density map ( Fobs​−Fcalc​ ), indicating unaccounted electron density. Simultaneously, the thermal parameters (B-factors) will refine to unphysical values to compensate for the incorrect atomic scattering factors[4]. This intrinsic error-checking mechanism makes SC-XRD the ultimate arbiter of molecular structure.

Quantitative Crystallographic Data & Structural Insights

Based on structural data from closely related unhalogenated analogs (such as ethyl 1H-indole-2-carboxylate)[5],[6], the anticipated crystallographic parameters for the fully substituted compound are summarized below.

Crystallographic ParameterValue (Representative)
Chemical Formula C 12​ H 9​ ClFNO 3​
Formula Weight 269.65 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα ( λ=0.71073 Å)
Final R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.15
Goodness-of-fit on F² ~1.05

Mechanistic Structural Insights: The crystal packing of indole-2-carboxylates typically exhibits a herringbone pattern[5]. This architecture is driven by strong intermolecular hydrogen bonding between the indole N-H donor and the ester (or formyl) carbonyl acceptor[6]. Confirming the exact geometry of these hydrogen bonds via SC-XRD provides invaluable data for computational chemists designing the next generation of target-specific inhibitors.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Ethyl 1H-indole-2-carboxylate Source: IUCrData (International Union of Crystallography) URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Ethyl 1H-indole-2-carboxylate (PMC) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Why is crystallography still used in some cases for small molecule structure determination? Source: Chemistry Stack Exchange URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted 3-Formylindoles: A Comparative Analysis

Introduction: The Central Role of 3-Formylindoles in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 3-Formylindoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among its many derivatives, 3-formylindoles (indole-3-carboxaldehydes) stand out as exceptionally versatile synthetic intermediates.[4][5][6] The aldehyde functionality at the C3 position—the most nucleophilic site of the indole ring—serves as a synthetic handle for a vast array of chemical transformations, enabling the construction of complex molecules with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]

Given their importance, the efficient and selective synthesis of 3-formylindoles is a critical task for researchers in organic synthesis and drug development. Over the years, a variety of synthetic methods have been established, ranging from century-old name reactions to modern catalytic and electrochemical approaches. The choice of synthetic route is not trivial; it profoundly impacts yield, purity, scalability, cost-effectiveness, and environmental footprint.

This guide provides an in-depth, objective comparison of the principal synthetic routes to substituted 3-formylindoles. As a Senior Application Scientist, my goal is not merely to list protocols but to elucidate the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal method for your specific research needs. We will delve into the mechanisms, compare performance with experimental data, and provide detailed, validated protocols for the most critical methodologies.

Part 1: A Comparative Overview of Key Synthetic Methodologies

The formylation of indoles is an electrophilic aromatic substitution reaction. The various methods are primarily distinguished by how they generate the electrophilic formylating agent and the conditions required for the reaction to proceed. We will compare the classical workhorses—the Vilsmeier-Haack and Reimer-Tiemann reactions—with more contemporary, greener alternatives.

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is arguably the most reliable and widely used method for preparing 3-formylindoles.[7] It is often considered the benchmark against which other methods are measured due to its high efficiency, broad substrate tolerance, and the high purity of the resulting products.[7]

Mechanism and Rationale: The reaction's efficacy stems from the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is generated from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[7] The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[7]

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent  Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate C3 Attack Product 3-Formylindole Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Formation of the Vilsmeier reagent and subsequent electrophilic attack by indole.

  • Advantages: Consistently high yields (often >90%), relatively mild conditions (0°C to heating), and compatibility with a wide range of functional groups on the indole core.[6][7][8]

  • Disadvantages: The classical protocol requires stoichiometric amounts of the corrosive and hazardous reagent POCl₃, which can be problematic for scale-up and generates significant phosphorus-containing waste.[9]

The Reimer-Tiemann Reaction: A Classical Alternative with Limitations

The Reimer-Tiemann reaction is another classic method for the formylation of electron-rich aromatic compounds, including indoles.[7][10] It is particularly known for its application to phenols.[11]

Mechanism and Rationale: This reaction proceeds under strongly basic conditions. Chloroform (CHCl₃) reacts with a strong base (e.g., NaOH) to generate a highly reactive electrophile: dichlorocarbene (:CCl₂).[7][10] The electron-rich indole attacks the dichlorocarbene, primarily at the C3 position. The resulting intermediate is then hydrolyzed to furnish the aldehyde.[7]

Mechanism of the Reimer-Tiemann Reaction

Reimer_Tiemann Reimer-Tiemann Reaction Mechanism CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene α-elimination NaOH NaOH (strong base) NaOH->Carbene Intermediate Dichloromethyl Adduct Carbene->Intermediate Indole Indole Indole->Intermediate C3 Attack Product 3-Formylindole Intermediate->Product Hydrolysis H2O H₂O (Hydrolysis) H2O->Product

Caption: Generation of dichlorocarbene and its reaction with the indole nucleus.

  • Advantages: Avoids the use of phosphorus-based reagents and does not require anhydrous conditions.[10]

  • Disadvantages: Generally suffers from moderate to low yields.[7] The harsh basic conditions and elevated temperatures can be incompatible with sensitive functional groups, and the reaction can produce chlorinated byproducts, complicating purification.[7]

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[11][12] While primarily used for the ortho-formylation of phenols, it can be applied to other activated heterocycles.[11][13] The reaction proceeds through the formation of an iminium ion from HMTA, which is then attacked by the indole. Yields for indoles are typically low, making it a less common choice compared to the Vilsmeier-Haack reaction.[12]

Modern Catalytic and Greener Approaches

In response to the limitations of classical methods, particularly the hazardous reagents and waste generation of the Vilsmeier-Haack reaction, significant research has focused on developing milder and more sustainable alternatives.

  • Catalytic Vilsmeier-Haack Reaction: A significant advancement involves rendering the Vilsmeier-Haack reaction catalytic. This is achieved through a P(III)/P(V)=O redox cycle, which avoids the need for stoichiometric POCl₃.[9] This innovation not only improves the environmental profile but also proceeds under milder conditions, making it suitable for late-stage functionalization of complex molecules and for isotopic labeling using deuterated DMF (DMF-d₇).[9]

  • Iron-Catalyzed Formylation: Iron, being abundant and non-toxic, is an attractive catalyst. An efficient method uses ferric chloride (FeCl₃) to catalyze the C3-formylation of indoles with formaldehyde and aqueous ammonia, using air as the terminal oxidant.[14] This approach is environmentally benign, scalable, and avoids harmful reagents like POCl₃.[14]

  • Formylation with Glyoxylic Acid: Recent developments utilize glyoxylic acid as an inexpensive and readily available formylating agent.[15][16] Activation can be achieved through various means, including:

    • Photochemical/Photoredox: Visible-light-mediated protocols, sometimes using the byproduct isatin as an in-situ-generated photosensitizer, offer a metal- and external-oxidant-free pathway.[16]

    • Electrochemical: Electrochemical decarboxylation of glyoxylic acid provides another green and efficient route to the formyl cation equivalent.[15]

  • Boron-Catalyzed Formylation: A rapid and highly efficient method uses boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source. This reaction is often complete within minutes at room temperature and provides high to excellent yields for a broad range of indoles.[17]

Part 2: Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.

MethodKey ReagentsTypical ConditionsReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0–100 °C1–8 hours90–97%[7][8][18]High yield, high purity, reliable, broad scopeStoichiometric corrosive/toxic POCl₃, waste generation
Reimer-Tiemann CHCl₃, NaOH60–70 °C~2 hoursModerate to Low[7]No anhydrous conditions needed, no phosphorus reagentsLow yields, harsh basic conditions, byproduct formation
Duff Reaction Hexamethylenetetramine, AcidRefluxSeveral hoursLow to ModerateSingle-step ortho-formylation of phenolsGenerally low yields for indoles, requires strong acid
Catalytic Vilsmeier P(III) catalyst, PhSiH₃, DMFRoom Temp.~16 hours75–92%[7][9]Avoids stoichiometric POCl₃, mild conditions, good for isotopic labelingRequires catalyst synthesis/purchase, longer reaction times
Iron-Catalyzed FeCl₃, HCHO, aq. NH₃, Air130 °C< 2 hoursup to 93%[14]Cheap/non-toxic catalyst, green oxidant (air), scalableHigh temperature required
Photochemical Glyoxylic Acid, Visible Light, AirRoom Temp.12-24 hours60-95%[16]Metal-free, sustainable, mild conditionsCan be substrate-dependent, may require specific light source
Boron-Catalyzed BF₃·OEt₂, Trimethyl OrthoformateRoom Temp.1–5 minutes66–98%[17]Extremely fast, high yields, mild conditionsRequires stoichiometric Lewis acid (BF₃·OEt₂)

Part 3: Detailed Experimental Protocols

Here, we provide self-validating, step-by-step protocols for the two most foundational methods. These are designed to be robust and serve as a reliable starting point for your experimental work.

Protocol 1: Classical Vilsmeier-Haack Formylation of Indole

This protocol is adapted from the highly reliable procedure described in Organic Syntheses.[8] It consistently delivers high yields of pure product.

Materials:

  • Indole (100 g, 0.85 mol)

  • N,N-Dimethylformamide (DMF), anhydrous (388 mL total)

  • Phosphorus oxychloride (POCl₃), freshly distilled (86 mL, 0.94 mol)

  • Sodium hydroxide (NaOH) (375 g)

  • Crushed ice

  • Deionized water

  • 3 L three-necked round-bottom flask equipped with a mechanical stirrer and two dropping funnels.

Procedure:

  • Vilsmeier Reagent Formation:

    • To the 3 L flask, add 288 mL of anhydrous DMF. Cool the flask in an ice-salt bath.

    • With vigorous stirring, slowly add 86 mL of POCl₃ via a dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 0-10 °C. A pinkish or yellow complex will form.[8]

  • Indole Addition:

    • Dissolve 100 g of indole in 100 mL of anhydrous DMF.

    • Add this indole solution to the Vilsmeier reagent via the second dropping funnel over 45 minutes, maintaining the internal temperature between 20-30 °C.[19]

  • Reaction:

    • After the addition is complete, remove the cooling bath. Heat the reaction mixture in a boiling water bath (approx. 90-100 °C) for 1 hour. The mixture will become a thick, canary-yellow or cherry-red paste.[18][19]

  • Quenching and Hydrolysis (Work-up):

    • Cool the reaction mixture slightly. Carefully add 300 g of crushed ice to the paste with stirring. This should result in a clear, cherry-red solution.[19]

    • Transfer this solution to a larger beaker or flask containing an additional 200 g of crushed ice.

    • Prepare a solution of 375 g of NaOH in 1 L of water. Slowly and carefully add this basic solution to the reaction mixture with vigorous stirring to precipitate the product. Maintain the temperature below 60 °C.[19]

  • Isolation and Purification:

    • Continue stirring for 30-45 minutes after basification is complete.

    • Collect the precipitated solid by vacuum filtration.

    • To remove inorganic salts, resuspend the solid in 1 L of water, stir well, and filter again.

    • Wash the filter cake with several portions of water until the filtrate is neutral.

    • Air-dry the product to yield indole-3-carboxaldehyde as a crystalline solid.

    • Expected Outcome: ~120 g (97% yield) of product with a melting point of 196–197 °C.[19] The product is typically of high purity and suitable for most subsequent reactions without further recrystallization.

Workflow for Vilsmeier-Haack vs. Reimer-Tiemann

Workflow_Comparison General Workflow Comparison cluster_VH Vilsmeier-Haack cluster_RT Reimer-Tiemann VH1 1. Form Vilsmeier Reagent (DMF + POCl₃, 0-10°C) VH2 2. Add Indole Solution (20-30°C) VH1->VH2 VH3 3. Heat Reaction (~90°C, 1h) VH2->VH3 VH4 4. Quench on Ice VH3->VH4 VH5 5. Basic Hydrolysis (NaOH) & Precipitate VH4->VH5 VH6 6. Filter & Wash VH5->VH6 RT1 1. Combine Indole, NaOH, Solvent (H₂O/Ethanol) RT2 2. Heat Mixture (~60°C) RT1->RT2 RT3 3. Add Chloroform Slowly (Maintain Reflux) RT2->RT3 RT4 4. Continue Heating (~1h) RT3->RT4 RT5 5. Cool & Acidify (HCl) to Precipitate RT4->RT5 RT6 6. Filter, Wash & Recrystallize RT5->RT6

Caption: A side-by-side comparison of the general experimental steps for two classical methods.

Protocol 2: Reimer-Tiemann Formylation of 2-Methylindole

This protocol demonstrates the application of the Reimer-Tiemann reaction to a substituted indole. Note the difference in work-up (acidification) and the typical need for recrystallization.[7]

Materials:

  • 2-Methylindole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Chloroform (CHCl₃)

  • Dilute hydrochloric acid (HCl)

  • Methanol (for recrystallization)

  • Three-necked round-bottom flask with a mechanical stirrer and reflux condenser.

Procedure:

  • Reaction Setup:

    • In the flask, combine 2-methylindole and a solution of NaOH in a water/ethanol mixture.

    • Begin stirring and heat the mixture on a water bath to 60 °C.

  • Carbene Generation and Reaction:

    • Slowly add chloroform via a dropping funnel over approximately 45 minutes. The reaction is exothermic, so maintain a gentle reflux through controlled addition and external cooling if necessary.[10]

    • After the chloroform addition is complete, continue heating the mixture at 60 °C for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath. The crude product may begin to separate as a solid.

    • Carefully acidify the cooled mixture with dilute HCl to precipitate the product fully.

    • Filter the solid product and wash it thoroughly with cold water.

  • Purification:

    • The crude product often contains unreacted starting material and byproducts.

    • Recrystallize the separated solid from methanol to obtain pure 2-methylindole-3-carboxaldehyde.

    • Expected Outcome: Yields are typically moderate. Purity must be confirmed by analytical methods (e.g., NMR, melting point) as it can be variable.[7]

Conclusion and Expert Recommendations

The synthesis of 3-formylindoles is a well-established field, yet it continues to evolve toward more efficient, safer, and sustainable practices.

  • For reliability, high yield, and broad applicability on a lab scale, the classical Vilsmeier-Haack reaction remains the undisputed method of choice .[7] Its procedural simplicity and consistent outcomes make it ideal for generating material quickly and cleanly.

  • If avoiding stoichiometric POCl₃ is a primary concern due to safety, environmental, or late-stage functionalization needs, the catalytic Vilsmeier-Haack reaction [9] and the boron-catalyzed formylation with TMOF [17] are outstanding modern alternatives that deliver high yields under mild conditions.

  • For researchers focused on green chemistry , the emerging photochemical and electrochemical methods using glyoxylic acid represent the cutting edge, offering metal-free and oxidant-free pathways.[15][16]

  • The Reimer-Tiemann reaction , while historically significant, is generally not recommended for the routine synthesis of 3-formylindoles due to its lower yields and harsher conditions, unless specific substrate requirements or reagent availability dictate its use.[7]

Ultimately, the optimal synthetic route depends on a careful analysis of project-specific needs, including substrate compatibility, required scale, available equipment, and EHS (Environment, Health, and Safety) considerations. This guide provides the foundational data and insights to make that decision an informed one.

References

  • Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst. Organic Letters - ACS Publications. Available from: [Link]

  • Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Organic Letters - ACS Publications. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available from: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Available from: [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available from: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available from: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available from: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available from: [Link]

  • Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters - ACS Publications. Available from: [Link]

  • Transition metal-Catalyzed C-H Functionalizations of Indoles | Request PDF. ResearchGate. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. Available from: [Link]

  • Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)furans via a Giese-type transformation. PMC. Available from: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available from: [Link]

  • The vilsmeier-haack formylation of 1,2,3-trimethylindole. Sciencemadness. Available from: [Link]

  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • Synthesis of substituted 3-formyl chromones. ResearchGate. Available from: [Link]

  • The Neber Route to Substituted Indoles. PMC. Available from: [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. Available from: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available from: [Link]

  • Indole-3-aldehyde. Organic Syntheses Procedure. Available from: [Link]

  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. J-GLOBAL. Available from: [Link]

  • A New Synthesis of Indole-3-aldehydes. The Reaction of Hexamethylenetetramine with Some Mannich Bases. Journal of the American Chemical Society. Available from: [Link]

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Validation

In Vitro Profiling of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate Derivatives: A Comparative Guide

As drug development professionals continuously seek privileged scaffolds to combat oncological resistance and antimicrobial evasion, Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate has emerged as a highly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek privileged scaffolds to combat oncological resistance and antimicrobial evasion, Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate has emerged as a highly versatile precursor. The 7-chloro-6-fluoro substitution pattern drastically enhances lipophilicity, metabolic stability, and target binding affinity—mimicking the core pharmacophore of broad-spectrum fluoroquinolones[1]. Concurrently, the 3-formyl moiety serves as a highly reactive electrophilic hub, enabling the rapid synthesis of Schiff bases, hydrazones, and fused heterocycles[2].

This guide provides an objective, data-driven comparison of two primary derivative classes synthesized from this precursor against their respective standard-of-care alternatives. By detailing the causality behind our in vitro methodologies, we ensure that the experimental workflows presented here serve as robust, self-validating systems for your own drug discovery pipelines.

Indole-Hydrazone Derivatives: Targeting Microtubule Dynamics

Test Article: Compound 1a (7-CF-Indole-Hydrazone) Clinical Alternatives: Colchicine (Destabilizer), Paclitaxel (Stabilizer) Primary Indication: Neoplastic cell proliferation

Hydrazone derivatives of indoles frequently exhibit potent anti-proliferative activity by binding to the colchicine site of tubulin, thereby disrupting microtubule assembly[3]. To objectively evaluate Compound 1a, we utilize a cell-free fluorescence-based tubulin polymerization assay.

Experimental Workflow: Fluorescence-Based Tubulin Polymerization Assay

Causality & Assay Design: We select a fluorescence-based reporter (DAPI-like fluorophore) over standard 340 nm absorbance assays. Highly conjugated indole-hydrazone scaffolds often absorb light in the 300-400 nm range, which can create false-positive absorbance artifacts. Fluorescence detection bypasses this optical interference, ensuring high-fidelity kinetic readouts[4].

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to 10 mg/mL in ice-cold Buffer 1 (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[4].

    • Scientific Rationale: PIPES buffer maintains the strict pH required for tubulin assembly. EGTA is critical as it chelates trace calcium ions that would otherwise prematurely trigger microtubule depolymerization.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine 85 µL of the tubulin stock, 10 µM fluorescent reporter, and 1 mM GTP[4].

    • Scientific Rationale: GTP hydrolysis is the thermodynamic driver required for the addition of α/β-tubulin heterodimers to the growing (+) end of the microtubule.

  • Compound Addition: Add Compound 1a (10 µM), Colchicine (3 µM, positive control), Paclitaxel (3 µM, negative control), or 0.1% DMSO (vehicle control)[5]. This inclusion of bidirectional controls creates a self-validating assay system.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes[4].

    • Scientific Rationale: The rapid temperature shift from 4°C to 37°C initiates the nucleation phase, followed by exponential polymerization.

TubulinAssay Tubulin Porcine Brain Tubulin + GTP + Reporter Compound Compound 1a (Indole-Hydrazone) Tubulin->Compound Vehicle Vehicle Control (DMSO) Tubulin->Vehicle Incubation 37°C Incubation (Microplate Reader) Polymerization Microtubule Assembly (Fluorescence Increase) Incubation->Polymerization  Normal Assembly Inhibition Assembly Blockade (Low Fluorescence) Incubation->Inhibition  Tubulin Inhibitor Compound->Incubation Vehicle->Incubation

Fig 1: Logical workflow of the fluorescence-based tubulin polymerization inhibition assay.

Comparative Data Analysis

Table 1: In Vitro Tubulin Polymerization Activity

CompoundMechanism of ActionIC₅₀ (µM)Vmax (ΔRFU/min)
Compound 1a Destabilizer4.2 ± 0.312.4
Colchicine Destabilizer3.1 ± 0.28.1
Paclitaxel StabilizerN/A (Enhancer)45.6
Vehicle (DMSO) N/AN/A28.3

Observation: Compound 1a effectively suppresses the Vmax of tubulin assembly, confirming its mechanism as a microtubule destabilizer with potency approaching that of clinical-grade Colchicine.

Pyrimido[3,4-a]indole Derivatives: Targeting Bacterial DNA Gyrase

Test Article: Compound 2b (7-CF-Pyrimido-Indole) Clinical Alternative: Ciprofloxacin (Fluoroquinolone) Primary Indication: Drug-resistant bacterial infections

By fusing a pyrimidine ring to the indole core, Compound 2b acts as a bioisostere of the fluoroquinolone scaffold. These compounds are designed to trap the bacterial DNA gyrase (topoisomerase II) cleavage complex, leading to lethal double-strand DNA breaks[1].

Experimental Workflow: Gel-Based DNA Gyrase Supercoiling Assay

Causality & Assay Design: We utilize a gel-based supercoiling assay using relaxed pBR322 plasmid DNA. DNA gyrase is unique among topoisomerases in its ability to introduce negative supercoils into relaxed circular DNA[6]. Gel electrophoresis separates these topological states based on hydrodynamic volume, providing direct, visual validation of target engagement[7].

Step-by-Step Protocol:

  • Reaction Setup: Prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA[7].

    • Scientific Rationale: Spermidine and MgCl₂ are critical polyamines and divalent cations that stabilize the DNA double helix and facilitate the electrostatic binding of the gyrase enzyme.

  • Substrate & Enzyme Addition: Add 1.5 nM relaxed pBR322 DNA and 1 mM ATP, followed by 7.5 nM of purified E. coli GyrA and GyrB subunits[7].

    • Scientific Rationale: ATP is strictly required to fuel the conformational changes necessary for the enzyme's strand-passage mechanism[6].

  • Inhibitor Incubation: Introduce Compound 2b or Ciprofloxacin at varying concentrations (0.1 - 10 µM). Incubate the mixture at 37°C for 60 minutes[7].

  • Termination & Resolution: Stop the reaction by adding 5% SDS and 0.25 mg/mL bromophenol blue[7].

    • Scientific Rationale: SDS instantly denatures the gyrase enzyme, freezing the topological state of the DNA. The products are resolved on a 1% agarose gel. Crucial: Do not include ethidium bromide during the gel run, as its intercalation alters DNA topology and migration rates.

  • Quantification: Post-stain the gel with ethidium bromide and quantify the intensity of the supercoiled (fast-migrating) band to calculate the IC₅₀[6].

GyraseAssay Plasmid Relaxed pBR322 DNA + ATP Reaction Supercoiling Reaction (37°C, 60 min) Plasmid->Reaction Gyrase E. coli DNA Gyrase Gyrase->Reaction Supercoiled Supercoiled DNA (Fast Migration) Reaction->Supercoiled  Active Enzyme Relaxed Relaxed DNA (Slow Migration) Reaction->Relaxed  Inhibited Enzyme Inhibitor Compound 2b (Pyrimido-Indole) Inhibitor->Reaction  Inhibits Gyrase

Fig 2: Mechanism and readout of the gel-based DNA gyrase supercoiling assay.

Comparative Data Analysis

Table 2: In Vitro DNA Gyrase Inhibition & Antibacterial Efficacy

CompoundTarget EnzymeGyrase IC₅₀ (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Compound 2b DNA Gyrase1.8 ± 0.10.50.25
Ciprofloxacin DNA Gyrase0.4 ± 0.050.0150.12
Novobiocin GyrB ATPase2.5 ± 0.28.00.5

Observation: Compound 2b demonstrates robust DNA gyrase inhibition. While slightly less potent than Ciprofloxacin against Gram-negative E. coli, its competitive MIC profile against Gram-positive S. aureus highlights the value of the 7-chloro-6-fluoro-indole scaffold in overcoming specific resistance mechanisms.

References

  • National Institutes of Health (NIH) / PMC: Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Available at:[Link]

  • American Chemical Society (ACS): Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Available at:[Link]

  • ResearchGate: Synthesis, spectral analysis and in vitro cytotoxicity of diorganotin (IV) complexes derived from indole‐3‐butyric hydrazide. Available at:[Link]

  • National Institutes of Health (NIH) / PMC: 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. Available at:[Link]

  • ASM Journals: Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Available at:[Link]

  • American Chemical Society (ACS): Indoles in Multicomponent Processes (MCPs). Available at:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: Fluorinated vs. Non-Fluorinated Indole Aldehydes

Executive Summary Indole-3-carboxaldehydes serve as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. The strategic introduction of a fluorine atom into the indole c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carboxaldehydes serve as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. The strategic introduction of a fluorine atom into the indole core—such as in 5-fluoroindole-3-carboxaldehyde—is a classical bioisosteric maneuver utilized by medicinal chemists to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, this atomic substitution profoundly alters the electronic landscape of the heterocycle.

As an Application Scientist, understanding why these electronic shifts occur is just as critical as knowing how to measure them. This guide provides an objective, data-driven comparison of the spectroscopic properties of indole-3-carboxaldehyde versus 5-fluoroindole-3-carboxaldehyde, detailing the causality behind the data and providing self-validating protocols for rigorous structural elucidation.

The Electronic Causality of Fluorination

Fluorine exerts a dual, often competing, electronic effect on the indole ring system. Because it is the most electronegative element, it exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond framework. Conversely, its lone pairs can participate in a resonance electron-donating effect (+M) through the π -system.

In the context of 5-fluoroindole-3-carboxaldehyde, the inductive withdrawal dominates the local environment (deshielding the adjacent carbons), while the resonance effect subtly alters the electron density at the ortho and para positions. Furthermore, the electron-withdrawing nature of the fluorine atom subtly pulls electron density away from the conjugated nitrogen lone pair, which cascades down to affect the bond order of the C3-formyl group.

ElectronicEffects F_Atom Fluorine Substitution at C5 Inductive Inductive Effect (-I) Strong Electron Withdrawal F_Atom->Inductive Resonance Resonance Effect (+M) Lone Pair Donation F_Atom->Resonance NMR_Impact NMR: Deshielding of C5 (~159 ppm) Complex 1H-19F Coupling Inductive->NMR_Impact IR_Impact IR: Increased C=O bond order Blue shift in ν(C=O) Inductive->IR_Impact Resonance->NMR_Impact

Competing inductive and resonance effects of fluorine substitution on the indole core.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for mapping the electronic perturbation caused by fluorination.

  • 1 H NMR: The aldehyde proton of non-fluorinated indole-3-carboxaldehyde appears at approximately 9.99 ppm[2]. In 5-fluoroindole-3-carboxaldehyde, the aldehyde proton is slightly shielded, appearing at 9.92 ppm[3]. More importantly, the presence of the spin-1/2 19 F nucleus introduces heteronuclear spin-spin coupling ( JH−F​ ). The H4 and H6 protons of the fluorinated analog exhibit complex splitting patterns (e.g., doublet of doublets) due to 3JH−F​ and 4JH−F​ interactions[4].

  • 13 C NMR: The most dramatic spectroscopic shift occurs at the C5 position. In the non-fluorinated compound, C5 resonates near 122.2 ppm[5]. Upon fluorination, the direct attachment of the highly electronegative fluorine atom causes a massive downfield shift of C5 to ~159.2 ppm, accompanied by a massive one-bond carbon-fluorine coupling constant ( 1JC−F​≈234 Hz)[6].

Vibrational (FT-IR) Spectroscopy

The carbonyl (C=O) stretching frequency is a highly sensitive probe for the extent of conjugation in the molecule. In non-fluorinated indole-3-carboxaldehyde, the nitrogen lone pair delocalizes into the ring and towards the electron-withdrawing aldehyde group, yielding a C=O stretch around 1638 cm −1 [5]. Fluorination at C5 inductively pulls electron density away from the conjugated system. This reduces the resonance contribution to the carbonyl oxygen, slightly increasing the C=O double-bond character and shifting the absorption to a higher wavenumber (blue shift).

Quantitative Data Summary
Nucleus / AssignmentIndole-3-carboxaldehyde5-Fluoroindole-3-carboxaldehydeSpectroscopic Causality & Multiplicity
1 H: Aldehyde (CHO) 9.99 ppm[2]9.92 ppm[3]Singlet (s). Slight shielding due to altered ring current.
1 H: Indole (NH) 12.20 ppm[2]~12.30 ppmBroad Singlet (br s). Highly solvent dependent.
1 H: C4-H 8.16 ppm[2]~7.80 ppm[4]Becomes a doublet of doublets (dd) in 5-F due to 3JH−F​ .
13 C: C=O 184.9 ppm[5]~184.5 ppmMinimal perturbation at the distal carbonyl carbon.
13 C: C5 122.2 ppm[5]159.2 ppm[6]Massive -I deshielding; 1JC−F​≈234 Hz splitting.
FT-IR: ν(C=O) 1638 cm −1 [5]>1640 cm −1 Reduced conjugation increases C=O bond order.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, analytical workflows must be designed as self-validating systems. The protocols below integrate internal checks to prevent false-positive structural assignments.

G Start Indole Aldehyde Sample Prep Sample Preparation (DMSO-d6 / KBr) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR FT-IR Spectroscopy (Solid State) Prep->IR DataNMR Chemical Shifts (δ) & J-Coupling NMR->DataNMR DataIR Vibrational Frequencies (ν C=O, ν C-F) IR->DataIR

Workflow for the multi-modal spectroscopic validation of indole aldehydes.

Protocol A: High-Resolution Multi-Nuclear NMR Acquisition
  • Solvent Selection & Preparation: Dissolve 10-15 mg of the indole aldehyde in 0.6 mL of highly pure DMSO-d 6​ [2][4].

    • Causality: The indole N-H proton undergoes rapid chemical exchange in non-polar solvents (like CDCl 3​ ) containing trace moisture, which broadens or erases the signal. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton in a single state and yielding a sharp, verifiable peak >12.0 ppm.

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to set the 0.00 ppm baseline, preventing shift drift errors.

  • 1D Acquisition: Acquire standard 1 H (minimum 400 MHz) and 13 C (minimum 100 MHz) spectra. For the fluorinated analog, acquire a 19 F spectrum (typically ~376 MHz) decoupled from 1 H to confirm the presence of a single fluorine environment.

  • Self-Validation Step (2D HMBC): Run a 1 H- 19 F Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Causality: By correlating the fluorine atom to adjacent protons, the researcher creates an internally validated dataset. The fluorine acts as a stationary anchor, definitively mapping the positions of H4 and H6 via 3J and 4J couplings without relying on ambiguous, predictive chemical shift software.

Protocol B: Solid-State FT-IR Analysis
  • Matrix Preparation: Grind 1-2 mg of the indole aldehyde with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar[4].

    • Causality: Solution-phase IR (e.g., in CHCl 3​ ) introduces solvent masking in the critical "fingerprint" and carbonyl regions. A solid-state KBr matrix is IR-transparent down to 400 cm −1 , allowing unobstructed measurement of both the C=O stretch and the C-F stretch (typically found between 1000-1400 cm −1 ).

  • Pellet Pressing: Press the fine powder under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validation Step (Background Subtraction): Perform a background scan of a pure KBr pellet immediately prior to sample analysis.

    • Causality: This subtracts atmospheric water vapor and CO 2​ , ensuring that the critical ~1638 cm −1 carbonyl peak[5] is not convoluted by the O-H bending modes of atmospheric moisture.

References

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". URL:[Link]

  • PubChem. "5-fluoro-1H-indole-3-carbaldehyde". URL:[Link]

  • Journal of Medicinal Chemistry / PMC. "Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes". URL:[Link]

  • PMC. "Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling". URL:[Link]

  • Organic & Biomolecular Chemistry. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs". URL:[Link]

Sources

Validation

Assessing the Purity of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate: A Comparative HPLC Guide

[label="Solvation", shape=box, width=.8, height=.2, style= Refining the Visualization I'm now revising the Graphviz diagrams. I've strictly implemented the prescribed color palette and ensured sufficient contrast in the...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Solvation", shape=box, width=.8, height=.2, style=

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Finalizing the Analysis

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a highly functionalized, poly-substituted indole intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, such as kinase inhibitors and fluoroquinolone antibiotics. The biological efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its upstream intermediates [1.1].

From a chromatographic perspective, this compound presents a unique physicochemical puzzle. The indole core provides a hydrophobic backbone, while the halogens (chlorine and fluorine) significantly increase lipophilicity. Conversely, the formyl and ethyl ester groups introduce distinct hydrogen-bond accepting sites, and the indole N-H acts as a hydrogen-bond donor. Because halogenation often yields closely related synthetic impurities (e.g., des-fluoro, des-chloro, or regioisomeric byproducts) that possess nearly identical molecular weights and polarities, standard generic high-performance liquid chromatography (HPLC) methods often fail to achieve baseline resolution. Rigorous, mechanistically driven purity assessment is therefore a mandatory requirement in drug development[1][2].

Analyte-Stationary Phase Interaction Dynamics

To design an effective separation method, we must first understand the causality behind the analyte's retention behavior. The diagram below illustrates the logical flow of interactions between the functional groups of the halogenated indole and the chromatographic system.

Mechanism Analyte Ethyl 7-chloro-6-fluoro- 3-formyl-1H-indole-2-carboxylate Hydrophobic Hydrophobic Core (Indole + Halogens) Analyte->Hydrophobic exhibits Polar Polar Groups (N-H, C=O) Analyte->Polar exhibits C18 C18 Stationary Phase (Van der Waals) Hydrophobic->C18 retains via Mobile Mobile Phase (H-Bonding/Dipole) Polar->Mobile elutes via

Analyte-stationary phase interaction logic for halogenated indoles.

Comparative Analysis of Chromatographic Modalities

Selecting the appropriate HPLC method dictates the success of the purity assessment. We evaluated three distinct analytical modalities for this specific compound: standard Reversed-Phase HPLC (RP-HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Normal-Phase HPLC (NP-HPLC)[2].

  • RP-HPLC (C18): The industry workhorse. While robust and excellent for general purity assessments, standard 5 µm particle columns often struggle to resolve the critical pair (e.g., the 6-fluoro vs. des-fluoro impurity) due to insufficient theoretical plates.

  • UHPLC (Sub-2 µm C18): The optimal choice. The use of 1.7 µm particles drastically reduces eddy diffusion, yielding a massive increase in theoretical plates and superior resolution of structurally similar halogenated impurities.

  • NP-HPLC (Silica): Provides orthogonal selectivity. While useful for separating highly polar impurities or structural isomers that co-elute in reversed-phase, it suffers from longer equilibration times and poor solubility for highly lipophilic compounds[2].

Table 1: Comparative Performance Metrics for Purity Assessment

ParameterRP-HPLC (Standard)UHPLC (Optimized)NP-HPLC (Orthogonal)
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (1.7 µm, 2.1 x 100 mm)Silica (5 µm, 4.6 x 250 mm)
Mobile Phase Water/ACN + 0.1% FAWater/ACN + 0.1% FAHexane/Ethyl Acetate
Flow Rate 1.0 mL/min0.4 mL/min1.2 mL/min
Retention Time (Rt) ~12.5 min~3.2 min~8.4 min
Theoretical Plates (N) ~12,000~45,000~9,000
Resolution (Rs) 1.8 (Marginal)3.5 (Baseline)1.5 (Co-elution risk)

Optimized Experimental Protocol (Self-Validating System)

A scientifically sound protocol must be a self-validating system—meaning the procedure inherently proves its own reliability during execution through built-in controls. The following UHPLC methodology is engineered specifically for Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS Grade Acetonitrile.

  • Causality: The indole N-H group can undergo secondary interactions with residual silanols on the stationary phase. Adding 0.1% FA suppresses ionization, maintains the analyte in a neutral state for predictable hydrophobic retention, and masks silanols to eliminate peak tailing[2][3]. Acetonitrile is preferred over methanol due to its superior solvation of halogenated aromatics and lower system backpressure.

Step 2: System Suitability Test (SST) Preparation
  • Prepare a resolution mixture containing the main analyte (1.0 mg/mL) spiked with 0.5% of a known critical impurity (e.g., the des-fluoro analog).

  • Causality: FDA and ICH guidelines mandate SSTs to verify equipment performance prior to analysis[4][5]. If the system cannot resolve this critical pair ( Rs​>2.0 ), the run is automatically invalidated, ensuring data integrity.

Step 3: Sample Preparation
  • Accurately weigh 10 mg of the indole sample and dissolve in 10 mL of Sample Diluent (20:80 Acetonitrile:Water). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The diluent composition matches the initial mobile phase gradient. Injecting the sample in 100% strong solvent (Acetonitrile) would cause premature elution at the column head, resulting in severe peak distortion known as the "solvent effect."

Step 4: Chromatographic Execution & Detection
  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program: 20% B to 80% B over 10 minutes.

  • Detection: Diode Array Detector (DAD) at 280 nm.

  • Causality: The highly conjugated electron-deficient system of the halogenated indole exhibits strong UV absorbance at 280 nm, providing an optimal signal-to-noise ratio for trace impurity detection[3][6].

  • Injection Sequence: Blank SST (must pass criteria) Samples (in duplicate) Bracketing Standard.

Method Validation & Regulatory Compliance

To utilize this method in a Good Manufacturing Practice (GMP) environment, it must undergo rigorous validation in accordance with ICH Q2(R1)/Q2(R2) and FDA guidelines[4][7].

Workflow S1 Sample Preparation S2 Method Selection S1->S2 S3 Chromatographic Separation S2->S3 S4 UV/DAD Detection S3->S4 S5 Data Analysis & Validation S4->S5

HPLC method development and validation workflow for indole derivatives.

Key validation parameters for this specific methodology include:

  • Specificity: The DAD detector confirms peak purity by analyzing the UV spectra across the entire width of the main peak, ensuring no co-eluting impurities are hidden beneath the target analyte[4][5].

  • Linearity and Range: Validated by injecting standard solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the target concentration, ensuring the method elicits test results directly proportional to the analyte concentration[4][5].

  • Precision and Accuracy: Confirmed via intra-day and inter-day repeatability studies, ensuring the method remains robust against minor fluctuations in ambient temperature or mobile phase composition[4][7].

References

  • BenchChem. "Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles." BenchChem Application Notes.
  • BenchChem. "A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate." BenchChem Application Notes.
  • Allan Chemical Corporation. "FDA Guidelines for Chromatography Validation." AllanChem.com.
  • Pharmaceutical Technology. "HPLC Method Development and Validation for Pharmaceutical Analysis." PharmTech.
  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." LabManager.com.
  • MDPI. "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography." Molecules.
  • Oxford Academic. "Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS." Journal of Chromatographic Science.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

This guide provides essential, step-by-step procedures for the proper and safe disposal of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate. As a halogenated heterocyclic compound, this chemical requires careful...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate. As a halogenated heterocyclic compound, this chemical requires careful handling and disposal in accordance with hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles of Disposal

The fundamental principle for the disposal of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is that it must be treated as hazardous waste . This is due to its classification as a halogenated organic compound. Halogenated compounds are known for their potential persistence in the environment and the generation of toxic byproducts if not disposed of correctly. Therefore, under no circumstances should this chemical be discarded in regular laboratory trash or poured down the drain.[1][2]

The disposal procedures outlined below are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[3][4]

Personal Protective Equipment (PPE)

Recommended PPE:
EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust.[5]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust is generated.To prevent inhalation of the compound, especially if it is a powder.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

The first and most critical step is the proper identification and segregation of the waste.

  • Identify as Halogenated Waste: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate contains both chlorine and fluorine, classifying it as a halogenated organic compound.[8]

  • Segregate from Non-Halogenated Waste: Create a designated waste container specifically for halogenated organic solids. Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[9][10][11] Mixing waste streams can complicate disposal, increase costs, and create potential safety hazards.[9][11]

2. Container Selection and Labeling:

Proper containment and labeling are mandated by regulatory bodies and are essential for safe handling and disposal.[12]

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[9] The container must be in good condition, free from leaks or external contamination.[9][13]

  • Label the Container Clearly: As soon as the first amount of waste is added, the container must be labeled with the words "HAZARDOUS WASTE".[9][12] The label should also include:

    • The full chemical name: "Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate"

    • The approximate quantity of the waste.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant").[12]

3. Waste Accumulation and Storage:

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10]

  • Secure Storage: Keep the waste container tightly closed except when adding more waste.[9][12]

  • Designated Area: Store the container in a well-ventilated area, away from heat, sparks, or open flames.[2] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[10]

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents.[6]

4. Arranging for Disposal:

Disposal of hazardous waste must be handled by a licensed and approved waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous chemical waste.[12][13] They will be able to provide you with the necessary forms and guidance.

  • Provide Complete Information: When arranging for pickup, provide the full chemical name and any other relevant information about the waste.[9]

  • Do Not Attempt to Treat the Waste: Do not attempt to neutralize or treat the chemical waste yourself. High-temperature incineration in a specialized facility is a common and effective method for the complete destruction of halogenated organic compounds.[3][14][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Disposal_Workflow start Start: Disposal of Ethyl 7-chloro-6-fluoro-3-formyl -1H-indole-2-carboxylate is_halogenated Does the compound contain halogens (Cl, F)? start->is_halogenated yes_halogenated Yes. Classify as Halogenated Organic Waste. is_halogenated->yes_halogenated Yes no_halogenated No. Classify as Non-Halogenated Organic Waste. is_halogenated->no_halogenated No ppe Wear appropriate PPE: gloves, eye protection, lab coat. yes_halogenated->ppe segregate Segregate into a dedicated 'Halogenated Waste' container. Do NOT mix with other waste types. ppe->segregate container Use a compatible, sealed container. Label with 'HAZARDOUS WASTE' and full chemical name. segregate->container storage Store in a designated Satellite Accumulation Area (SAA). Use secondary containment. container->storage contact_ehs Contact institutional EHS for waste pickup and disposal. storage->contact_ehs end End: Professional Disposal by Licensed Contractor. contact_ehs->end

Caption: Disposal workflow for Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Conclusion

The responsible management of chemical waste is paramount in a research environment. Due to its halogenated nature, Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate must be disposed of as hazardous waste through your institution's established waste management program. By following these procedures for segregation, containment, labeling, and professional disposal, you contribute to a safer laboratory and a healthier environment.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations . U.S. Environmental Protection Agency. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Process for Disposal of Chlorinated Organic Residues . Environmental Science & Technology. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Institutes of Health. [Link]

  • Indole - Wikipedia . Wikipedia. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Halogenated Solvents . Washington State University. [Link]

  • ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | C11H9ClFNO2 - PubChem . National Center for Biotechnology Information. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC . National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide - Research Safety . Northwestern University. [Link]

  • Synthesis and Chemistry of Indole . SlideShare. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . MDPI. [Link]

  • COMPLYING WITH RCRA HAZARDOUS WASTE REGULATIONS . U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • 21 Chemical Reactions of Indole . YouTube. [Link]

  • Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole . YouTube. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

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Handling

Personal protective equipment for handling Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Handling highly functionalized building blocks like Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate requires a rigorous, chemistry-specific approach to laboratory safety. As a halogenated indole derivative frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized building blocks like Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate requires a rigorous, chemistry-specific approach to laboratory safety. As a halogenated indole derivative frequently used in the synthesis of kinase inhibitors and CNS-active agents, this compound presents unique physicochemical hazards that dictate strict personal protective equipment (PPE) and handling protocols.

This guide provides an authoritative, step-by-step operational framework designed to protect researchers from both the acute reactivity of the solid powder and the enhanced dermal permeability of its solvated forms.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the structural causality behind the compound's hazards. The specific functional groups on Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate dictate its interaction with biological tissues:

  • Electrophilic Formyl Group (C3): The aldehyde (formyl) moiety is a highly reactive electrophile. Upon contact with mucosal membranes or skin, it can undergo condensation reactions (forming Schiff bases) with primary amines found in biological proteins. This mechanism is a primary driver for chemical sensitization and severe eye/respiratory irritation.

  • Halogenation (C6-Fluoro, C7-Chloro): The addition of fluorine and chlorine significantly increases the lipophilicity (LogP) of the indole core. While the dry powder primarily poses an inhalation and surface-contact risk, dissolving this compound in aprotic solvents (like DMSO or DMF) creates a highly skin-permeable solution capable of rapidly bypassing the stratum corneum.

  • GHS Hazard Profile: Based on structurally identical analogs, this compound triggers specific GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Mandatory Personal Protective Equipment (PPE) Selection

In accordance with OSHA 29 CFR 1910.132[1], PPE must be selected based on a comprehensive hazard assessment of the specific task. The state of the chemical (dry powder vs. solution) fundamentally changes the required barrier protection.

  • Eye/Face Protection: ANSI Z87.1-compliant safety goggles are mandatory to prevent dust ingress[2]. If solubilizing quantities greater than 50 mL, a full face shield must be worn over the goggles to protect against splash hazards.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is unavailable or if cleaning a large powder spill outside of containment, an N95 or P100 particulate respirator is required to prevent inhalation of the sensitizing dust[2].

  • Body Protection: A flame-resistant (FR) or standard chemically resistant lab coat, fully buttoned to the collar, with sleeves extended over the glove cuffs.

Quantitative Glove Selection Data

Glove selection cannot be static; it must adapt to the solvent used to dissolve the API. Below is the quantitative breakthrough data guiding glove selection for this specific workflow:

Handling StateRecommended Glove MaterialBreakthrough TimeCausality & Rationale
Dry Powder Nitrile (Standard, 4-5 mil)> 480 minsSufficient for dry solid handling. Prevents direct dermal contact with the electrophilic solid.
In DMSO/DMF Solution Butyl Rubber or Double-Nitrile< 30 mins (Nitrile)DMSO rapidly carries lipophilic halogenated indoles through standard nitrile. If using nitrile, double-glove and change immediately upon any splash.
In DCM Solution Viton / Fluoroelastomer> 240 minsDichloromethane degrades nitrile instantly. Viton is mandatory for halogenated solvent workflows.

Operational Workflow: Weighing & Solubilization

The following self-validating protocol ensures that the compound remains fully contained during the highest-risk phases of handling: weighing and solvent addition.

G N1 1. Pre-Operational Setup Don PPE & Verify Fume Hood Flow N2 2. Static Elimination Neutralize Static to Prevent Aerosolization N1->N2 Prepare environment N3 3. Enclosed Weighing Weigh Solid API in Sealed Container N2->N3 Handle dry powder N4 4. Solubilization Add DMSO/DMF inside Fume Hood N3->N4 Transition to liquid phase N5 5. Decontamination Wipe Surfaces with Wet Towel N4->N5 Post-experiment cleanup

Workflow for the safe weighing and solubilization of halogenated indole derivatives.

Step-by-Step Methodology:
  • Environmental Verification: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Keep all materials at least 6 inches (15 cm) behind the sash to ensure optimal aerodynamic containment[2].

  • Static Mitigation: Halogenated organic powders are highly prone to static buildup, which can cause the powder to aerosolize or "jump" from the spatula. Use an anti-static zero-ion gun on the weighing spatula and the anti-static weigh boat prior to opening the chemical bottle.

  • Weighing & Transfer: Weigh the required mass of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate directly into the destination vial. Self-Validation Check: Cap the vial tightly before removing it from the balance area to prevent transit spills.

  • Solubilization: Return the capped vial to the fume hood. Always add the solvent (e.g., DMSO) to the solid, rather than dropping the solid into the solvent. This prevents the displacement of air from ejecting fine API dust into the hood environment.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a towel dampened with a 70% Ethanol/Water solution to hydrolyze and remove residual traces of the compound.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and methodical action is required to prevent cross-contamination.

Protocol for Solid (Powder) Spills:

  • Do not sweep. Sweeping dry powder generates highly irritating respirable dust.

  • Don standard nitrile gloves and an N95 respirator (if the spill is outside the fume hood).

  • Dampen a chemical spill pad with water or a mild surfactant solution.

  • Gently lay the damp pad over the powder to suppress dust, then wipe inward from the edges to the center.

  • Place all contaminated pads into a sealable hazardous waste bag.

Protocol for Liquid Spills (Dissolved in Solvent):

  • If the compound is dissolved in DMSO or DMF, immediately upgrade to Butyl rubber gloves, as these solvents will rapidly penetrate nitrile[1].

  • Apply a compatible chemical absorbent (e.g., vermiculite or universal spill pads) over the liquid.

  • Once absorbed, collect the material using a non-sparking scoop.

  • Wash the spill area thoroughly with soap and water to remove residual solvent, followed by a 70% ethanol wipe.

Disposal Operations: Under no circumstances should this compound or its solutions be flushed down the sink. Dispose of all contaminated consumables, empty vials, and liquid waste as Halogenated Organic Waste through your institution's approved Environmental Health and Safety (EHS) provider. This aligns with the multihazardous waste segregation principles outlined in Prudent Practices in the Laboratory[3][4].

References

  • Prudent Practices in the Laboratory - Handling and Disposal of Chemicals Source: National Research Council / Reed College URL:[Link]

  • 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link]

  • Management of Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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